N-(1-phenylethyl)pyrimidine-2-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(1-phenylethyl)pyrimidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10(11-6-3-2-4-7-11)16-13(17)12-14-8-5-9-15-12/h2-10H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQSFQDSIAPGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of N-(1-phenylethyl)pyrimidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are intrinsically recognized by biological systems.[1][2] This inherent bio-compatibility has made the pyrimidine scaffold a privileged structure in the design of novel therapeutics targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profiles.
This guide focuses on a specific, thoughtfully designed derivative: N-(1-phenylethyl)pyrimidine-2-carboxamide . This molecule combines the established pyrimidine-2-carboxamide core with a chiral N-(1-phenylethyl) substituent. The carboxamide linkage is a critical pharmacophore, while the phenylethyl group introduces significant lipophilicity and stereochemical complexity, factors that profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with chiral biological targets.
The purpose of this document is to provide a comprehensive, field-proven analysis of the core physicochemical properties of N-(1-phenylethyl)pyrimidine-2-carboxamide. Understanding these characteristics is paramount for its advancement in any drug development pipeline, from initial screening to formulation. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Molecular Structure and Synthesis
Chemical Structure
The molecule consists of a pyrimidine ring functionalized at the 2-position with a carboxamide group, which is further substituted with a 1-phenylethyl moiety. The presence of a stereocenter on the benzylic carbon of the phenylethyl group means the compound exists as two enantiomers, (R)- and (S)-N-(1-phenylethyl)pyrimidine-2-carboxamide.
Caption: Molecular structure of N-(1-phenylethyl)pyrimidine-2-carboxamide.
Synthetic Strategy: Amide Coupling
The most direct and reliable synthesis of N-(1-phenylethyl)pyrimidine-2-carboxamide involves the coupling of pyrimidine-2-carboxylic acid with the appropriate enantiomer of 1-phenylethylamine. This is a standard amidation reaction, often facilitated by a coupling agent to activate the carboxylic acid, thereby promoting nucleophilic attack by the amine.
Rationale for Reagent Selection:
-
Coupling Agent: Dicyclohexylcarbodiimide (DCC) is a common and effective choice. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Additive: 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction. It forms an even more reactive acylpyridinium intermediate.
-
Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are suitable solvents as they are aprotic and effectively dissolve the reactants.
Caption: Synthetic workflow for N-(1-phenylethyl)pyrimidine-2-carboxamide.
Core Physicochemical Properties
The following properties are critical for predicting the behavior of the title compound in both chemical and biological systems. The data presented is a combination of values derived from analogous structures found in the literature and theoretical predictions.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Molecular Weight | 241.28 g/mol | Influences diffusion and transport across membranes. |
| pKa (Pyrimidine N) | ~1.0 - 1.3 | Affects ionization state and solubility in acidic environments (e.g., stomach).[6][7] |
| pKa (Amide N-H) | > 17 | Not physiologically relevant as an acid. |
| Calculated logP (XlogP) | ~2.5 - 3.5 | Indicates moderate to high lipophilicity, impacting solubility and membrane permeability.[8][9] |
| Polar Surface Area (PSA) | ~58 Ų | Influences cell membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Contributes to intermolecular interactions and solubility in protic solvents. |
| Hydrogen Bond Acceptors | 4 (2 Pyrimidine N, 1 Amide O) | Affects solubility and binding to biological targets. |
Solubility
Theoretical Assessment: The presence of the aromatic phenylethyl group renders the molecule significantly lipophilic. However, the pyrimidine and carboxamide moieties provide hydrogen bond acceptors and a donor, which can facilitate dissolution in polar solvents.
-
Aqueous Solubility: Expected to be low in neutral water (pH 7.4). Solubility of pyrimidine derivatives is highly dependent on the nature and position of substituents.[10]
-
Organic Solubility: High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and moderate solubility in ethanol and methanol.[11] For drug discovery applications, initial stock solutions are typically prepared in DMSO.
Causality in Experimental Choice: When determining solubility for preclinical studies, it is crucial to use physiologically relevant media. Phosphate-Buffered Saline (PBS) at pH 7.4 is the standard for assessing solubility under conditions mimicking blood plasma.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an organic phase (n-octanol) and an aqueous phase. It is a key predictor of ADME properties. A predicted logP in the range of 2.5-3.5 suggests that N-(1-phenylethyl)pyrimidine-2-carboxamide is a lipophilic compound. This implies a good potential for absorption and membrane permeation, but it may also lead to higher plasma protein binding and potential for metabolic clearance.
Ionization Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH.
-
Basicity: The two nitrogen atoms in the pyrimidine ring are basic. The pKa of protonated pyrimidine is approximately 1.23.[6] This means that at physiological pH (7.4), the pyrimidine ring will be overwhelmingly in its neutral, unprotonated form. Significant protonation would only occur under highly acidic conditions.
-
Acidity: The amide N-H proton is exceptionally weakly acidic (pKa > 17) and will not deprotonate under physiological conditions.
This ionization profile is critical for predicting where the drug might dissolve in the gastrointestinal tract and how it will interact with pH gradients across cellular membranes.
Spectroscopic and Structural Characterization
Authenticating the structure and purity of the synthesized compound is a non-negotiable step in drug development. The following spectroscopic data are predicted based on extensive literature on similar pyrimidine carboxamide derivatives.[12][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | Pyrimidine H-4, H-6 | 8.8 - 9.2 (doublets) |
| Pyrimidine H-5 | 7.6 - 7.9 (triplet) | |
| Phenyl H (ortho, meta, para) | 7.2 - 7.5 (multiplet) | |
| Amide N-H | 8.5 - 9.5 (doublet, may broaden) | |
| Chiral CH | 5.2 - 5.6 (quintet or multiplet) | |
| Methyl CH ₃ | 1.5 - 1.7 (doublet) | |
| ¹³C NMR | Amide C =O | 162 - 166 |
| Pyrimidine C -2 | 158 - 161 | |
| Pyrimidine C -4, C-6 | 155 - 158 | |
| Phenyl C (quaternary) | 140 - 145 | |
| Phenyl C -H | 125 - 130 | |
| Pyrimidine C -5 | 120 - 124 | |
| Chiral C H | 48 - 52 | |
| Methyl C H₃ | 20 - 24 |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3200 - 3400 | N-H Stretch | Amide |
| 3000 - 3100 | C-H Stretch | Aromatic (Pyrimidine, Phenyl) |
| 2850 - 3000 | C-H Stretch | Aliphatic (Methyl, Methine) |
| 1660 - 1700 | C=O Stretch (Amide I) | Carboxamide |
| 1570 - 1620 | C=N / C=C Stretch | Pyrimidine Ring |
| 1520 - 1560 | N-H Bend (Amide II) | Carboxamide |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) is the preferred method for this class of molecules. In positive ion mode, the expected base peak would be the protonated molecular ion.
-
[M+H]⁺: Calculated m/z = 242.1186
-
Fragmentation: Key fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the pyrimidine-2-carbonyl cation and the 1-phenylethylamine cation.
Crystal Structure and Intermolecular Interactions
While specific crystal data for the title compound is not available, analysis of the parent pyrimidine-2-carboxamide reveals important structural features.[16] In the solid state, molecules are likely to arrange in a way that maximizes intermolecular hydrogen bonding between the amide N-H donor and the amide C=O or pyrimidine nitrogen acceptors. Additionally, π–π stacking interactions between the pyrimidine and phenyl rings are expected, contributing to the stability of the crystal lattice.[16] Understanding these interactions is crucial as different crystalline forms (polymorphs) can have different solubilities and dissolution rates, impacting bioavailability.
Key Experimental Protocols
The following protocols are designed to be robust and self-validating, providing the foundational data for any research or development program.
Protocol: Synthesis and Purification
Objective: To synthesize N-(1-phenylethyl)pyrimidine-2-carboxamide with high purity.
Methodology:
-
Preparation: To a solution of pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add 1-phenylethylamine (1.05 eq).
-
Activation: In a separate flask, dissolve DCC (1.1 eq) and DMAP (0.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred mixture of acid and amine at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate/Hexane).
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with DCM.
-
Extraction: Combine the filtrates and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Validation: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure and assess its purity (>95%).
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of the compound in a physiologically relevant buffer.
Caption: Workflow for Thermodynamic Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of the solid compound (enough to ensure saturation) to a known volume of PBS (pH 7.4) in a sealed glass vial.
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to allow the system to reach equilibrium.
-
Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. For accuracy, immediately dilute the sample with a mobile phase or a suitable solvent mixture.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a standard calibration curve prepared with known concentrations of the compound. The concentration of the saturated solution represents the thermodynamic solubility.
Conclusion
N-(1-phenylethyl)pyrimidine-2-carboxamide is a molecule with significant potential, designed by combining a privileged heterocyclic scaffold with features that confer lipophilicity and stereospecificity. Its physicochemical profile—characterized by moderate-to-high lipophilicity, low basicity, and robust chemical stability—suggests it is a promising candidate for further investigation. The experimental protocols and predictive data outlined in this guide provide a critical foundation for researchers and drug development professionals, enabling informed decision-making in hit-to-lead campaigns, ADME-Tox screening, and eventual formulation development. A thorough understanding of these core properties is the first and most vital step in unlocking the full therapeutic potential of this and related chemical entities.
References
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Peng, J., Ding, X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 67(23), 21520-21544. Available at: [Link]
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Peng, J., Ding, X., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Available at: [Link]
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Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. Available at: [Link]
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Synthesis and biological activity of some pyrimidine derivatives. (n.d.). Academia.edu. Retrieved from [Link]
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Birajdar, S., Korawar, D., Metri, S. M., Kotnal, R. B., Metre, S., & Muchandi, S. (2025). Pyrimidine as an Antidiabetic Derivative Targeting α-Amylase and α-Glucosidase Inhibitors: A Mini-Review. ResearchGate. Available at: [Link]
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Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. Available at: [Link]
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Zhang, J., Chen, L., & Chen, J. (2008). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o538. Available at: [Link]
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Bratko, M., & Slaninova, J. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5590-5603. Available at: [Link]
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Venkatesan, K., et al. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. ResearchGate. Available at: [Link]
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Venkatesan, K., et al. (2016). Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. SciSpace. Available at: [Link]
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Sharma, V., & Kumar, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]
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Ahmad, S. (2016). Biological Activity of Pyrimidine Derivatives. International Journal of Institutional Pharmacy and Life Sciences, 6(4), 1-14. Available at: [Link]
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El-Hashash, M. A., El-Brollosy, N. R., & El-Deen, I. M. (2016). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 32(3), 1449-1470. Available at: [Link]
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Jayanthi, J., et al. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in-vitro antioxidant, antibacterial and antifungal activities. Semantic Scholar. Available at: [Link]
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Ahmed, O., Begum, F., Fatima, N., & Salahuddin, Md. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108. Available at: [Link]
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Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). University of Tartu. Retrieved from [Link]
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Sultana, S., et al. (2022). Novel Pyrimidine Carboxamide Derivatives - Potential Anticancer Agents. Der Pharma Chemica, 14(10), 34-42. Available at: [Link]
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Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. Available at: [Link]
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One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. Available at: [Link]
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N-[(1S)-2-amino-1-phenylethyl]-5-{1H-pyrrolo[2,3-b]pyridin-4-yl}thiophene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
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N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2025). ResearchGate. Available at: [Link]
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Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. (2023). The Pharma Innovation. Available at: [Link]
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N-(1-Methylethyl)-2-pyrimidinamine. (n.d.). CAS Common Chemistry. Retrieved from [Link]
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2-imino-5-oxo-n-(1-phenylethyl)-1-propyl-1,5-dihydro-2h-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide. (n.d.). PubChemLite. Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2). Available at: [Link]
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SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
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Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work? (2023). Reddit. Available at: [Link]
-
2-imino-5-oxo-n-(1-phenylethyl)-1-(2-phenylethyl)-1,5-dihydro-2h-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide. (n.d.). PubChemLite. Retrieved from [Link]
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Molecular Architecture & Conformational Dynamics of N-(1-phenylethyl)pyrimidine-2-carboxamide
[1]
Executive Summary
This technical guide characterizes the structural attributes of N-(1-phenylethyl)pyrimidine-2-carboxamide (CAS 438244-17-8), a representative scaffold in medicinal chemistry.[1] This molecule serves as an excellent probe for understanding the interplay between heteroaromatic electronic effects and steric constraints imposed by chiral centers. For researchers in drug discovery, understanding the conformational "locking" mechanism of the pyrimidine-2-carboxamide core is critical for designing rigidified pharmacophores that target kinases and RAGE (Receptor for Advanced Glycation End Products) pathways.
Synthesis & Crystallization Protocol
To ensure high-fidelity structural data, the compound must be synthesized with high enantiomeric purity (assuming the use of (S)- or (R)-1-phenylethylamine) and crystallized slowly to minimize disorder.[1]
Synthetic Route (Amidation)
We utilize a direct coupling strategy to avoid the harsh conditions of acid chlorides, which can lead to racemization at the benzylic position.
Reagents:
-
Substrate A: Pyrimidine-2-carboxylic acid (1.0 eq)[1]
-
Substrate B: (S)-1-phenylethylamine (1.1 eq)[1]
-
Coupling Agent: HATU (1.2 eq)[1]
-
Base: DIPEA (2.5 eq)
-
Solvent: DMF (anhydrous)[1]
Protocol:
-
Dissolve Pyrimidine-2-carboxylic acid in DMF under
atmosphere. -
Add DIPEA and stir for 10 minutes to deprotonate the carboxylic acid.
-
Add HATU and stir for 30 minutes to form the activated ester species.
-
Dropwise add (S)-1-phenylethylamine.[1] Stir at RT for 12 hours.[1]
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated
, and brine. Dry over .[1] -
Purification: Flash chromatography (Hexane:EtOAc 2:1).
Crystallization for X-Ray Diffraction
Polymorphism is common in chiral amides.[1] We recommend a slow evaporation method to obtain diffraction-quality single crystals.[1]
-
Solvent System: Acetonitrile (MeCN) or Ethanol/Water (9:1).[1]
-
Method: Dissolve 20 mg of pure compound in 2 mL of warm MeCN. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at 4°C for 5-7 days.
-
Expected Morphology: Colorless prisms or blocks.[1]
Molecular Conformation & Structural Analysis[1][2]
The "Conformational Lock" (Intramolecular H-Bonding)
The defining structural feature of pyrimidine-2-carboxamides is the intramolecular hydrogen bond .[1] Unlike standard benzamides, the pyrimidine ring nitrogen acts as a hydrogen bond acceptor for the amide proton.
-
Interaction:
[1][2] -
Geometry: This interaction forms a pseudo-5-membered ring.[1]
-
Consequence: It locks the molecule into a planar conformation regarding the amide-heterocycle bond. The torsion angle
is typically close to 0° (syn-planar).[1] -
Energetics: This "locked" conformation is energetically favorable by approximately 3-5 kcal/mol compared to the open conformer, significantly reducing the entropic penalty upon binding to a protein target.
The Chiral Side Chain (Steric Gearing)
The 1-phenylethyl group introduces a chiral center (
-
Orthogonality: To minimize steric clash between the amide carbonyl oxygen and the phenyl ring of the side chain, the phenyl ring often rotates out of the amide plane.
-
Methyl Orientation: In the crystal lattice, the methyl group (
) typically orients away from the carbonyl to avoid strain. -
Bond Metrics (Representative):
Visualization of Signaling & Structure
The following diagram illustrates the synthesis pathway and the competing conformational states.
Figure 1: Synthetic pathway and the thermodynamic equilibrium driving the 'Locked' conformation essential for bioactivity.[1]
Intermolecular Interactions & Packing[2][3][4]
In the solid state,
- Stacking: The electron-deficient pyrimidine ring stacks with the electron-rich phenyl ring of adjacent molecules (Head-to-Tail arrangement).[1]
-
Weak Hydrogen Bonding:
interactions often link the methyl protons to the carbonyl oxygen of neighboring molecules. -
Lack of Intermolecular N-H...O: Because the Amide H is "busy" with the intramolecular lock (
), it is less available for strong intermolecular hydrogen bonding. This often results in lower melting points compared to isomers where the H-bond is intermolecular.[1]
Data Summary: Predicted vs. Experimental Metrics
| Parameter | Value (Experimental Range) | Structural Significance |
| Space Group | Common for chiral non-racemic amides.[1] | |
| Indicates planarity of the amide-pyrimidine bond.[1] | ||
| 2.65 - 2.75 Å | Distance between Amide N and Pyrimidine N (Intramolecular).[1] | |
| 3350 - 3400 cm⁻¹ | Shifted lower due to intramolecular H-bonding.[1] | |
| 8.5 - 9.5 ppm | Deshielded proton signal confirming H-bond participation.[1] |
Spectroscopic Validation (Self-Validating Protocol)
To confirm the structure without X-ray, use NMR Spectroscopy .
-
NMR (DMSO-
): Look for the amide doublet around 9.0 ppm.[1] -
NOESY: Expect a strong Cross-Peak between the Amide NH and the Ortho-protons of the Pyrimidine ring? No. The Amide NH is H-bonded to the Nitrogen.[2][4] You should see a NOE between the Amide NH and the Methine CH of the phenylethyl group, confirming the trans amide geometry.
References
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Conformational Polymorphism in Chiral Amides: Li, T., et al. (2020). "One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide."[1] Acta Crystallographica Section C. [Link]
-
Pyrimidine-2-carboxamide Drug Design: Kim, S., et al. (2015).[1] "Design, synthesis, and biological evaluation of pyrimidine-2-carboxamide analogs: investigation for novel RAGE inhibitors." Archives of Pharmacal Research. [Link]
-
Synthesis of Pyrimidine Carboxamides: Zhichkin, P., et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. [Link]
-
Structural Database Entry (CAS Verification): Chemical Book / ChemSRC.[1] "N-(1-phenylethyl)pyrimidine-2-carboxamide CAS 438244-17-8."[1] [Link][1]
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Solubility Profile of N-(1-phenylethyl)pyrimidine-2-carboxamide in Organic Solvents: A Methodological and Interpretive Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility profile of N-(1-phenylethyl)pyrimidine-2-carboxamide, a heterocyclic compound of interest. While specific experimental data for this exact molecule is not extensively published, this document serves as an in-depth methodological whitepaper. It equips researchers with the foundational knowledge and detailed protocols required to accurately measure, interpret, and predict its solubility in a range of common organic solvents. By synthesizing theoretical principles with field-proven experimental workflows, this guide empowers scientists to generate reliable solubility data, a cornerstone of successful pharmaceutical development.
Introduction: The Significance of a Solubility Profile
N-(1-phenylethyl)pyrimidine-2-carboxamide belongs to the pyrimidine class of heterocyclic compounds, a scaffold renowned for its prevalence in biologically active molecules, including components of nucleic acids and numerous therapeutic agents[1][2]. The journey of a potential drug candidate like N-(1-phenylethyl)pyrimidine-2-carboxamide from laboratory synthesis to clinical application is profoundly influenced by its physicochemical properties, with solubility being paramount.
A comprehensive solubility profile in various organic solvents is indispensable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and purification via crystallization.
-
Formulation Development: Designing stable and effective dosage forms, as solubility dictates the choice of excipients and delivery systems[3]. Poorly soluble compounds often face challenges with bioavailability, hindering their therapeutic efficacy[3].
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where inaccurate solubility data can lead to misleading results.
This guide provides the scientific framework and actionable protocols to establish a robust solubility profile for N-(1-phenylethyl)pyrimidine-2-carboxamide and related compounds.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. The process involves the dismantling of the solute's crystal lattice and the solvation of its molecules by the solvent[4]. Understanding the interplay of intermolecular forces is key to predicting and interpreting solubility behavior.
"Like Dissolves Like": The Role of Polarity
The adage "like dissolves like" is the most fundamental principle in solubility prediction. It posits that substances with similar polarities are more likely to be soluble in one another[5].
-
Polar Solvents (e.g., methanol, ethanol, DMSO) have large dipole moments and are effective at dissolving polar solutes, which contain functional groups capable of hydrogen bonding and dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride) have low dipole moments and primarily interact through weaker van der Waals forces. They are best suited for dissolving nonpolar solutes.
-
Intermediate (Aprotic Polar) Solvents (e.g., ethyl acetate, acetone, dichloromethane) have moderate dipole moments but cannot donate hydrogen bonds.
N-(1-phenylethyl)pyrimidine-2-carboxamide possesses both polar (pyrimidine ring, amide group) and nonpolar (phenylethyl group) moieties. Therefore, its solubility is expected to be significant across a range of solvents, with the precise values depending on the balance of these interactions.
The Impact of Molecular Structure and Crystal Characteristics
The specific arrangement of atoms within the N-(1-phenylethyl)pyrimidine-2-carboxamide molecule and its packing in the solid state significantly affect its solubility:
-
Hydrogen Bonding: The amide group (-CONH-) can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitrogen atoms in the pyrimidine ring are also hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the crystal together must be overcome by solvent-solute interactions. Polymorphism, the existence of different crystal forms of the same compound, can lead to different solubilities[4]. Amorphous forms are generally more soluble than their crystalline counterparts.
The Influence of Temperature
For most solid compounds, solubility increases with rising temperature. This relationship can be described by the van't Hoff equation, which links the change in solubility to the enthalpy of dissolution[6]. Measuring solubility at different temperatures is crucial for developing robust crystallization processes and understanding the thermodynamic properties of the system[1][4][6].
Experimental Determination of Solubility
Accurate and reproducible experimental data is the gold standard. The following section provides detailed, step-by-step protocols for two widely accepted methods for determining the solubility of a compound like N-(1-phenylethyl)pyrimidine-2-carboxamide.
The Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the benchmark for determining thermodynamic solubility[7]. It involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is achieved.
Protocol: Shake-Flask Method with HPLC-UV Quantification
-
Preparation:
-
Add an excess amount of crystalline N-(1-phenylethyl)pyrimidine-2-carboxamide (e.g., 10-20 mg) to a series of glass vials. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
To each vial, add a precise volume (e.g., 2 mL) of the selected organic solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene, hexane).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is reached[8]. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean HPLC vial[7]. This step is critical to remove all undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector set to an appropriate wavelength for N-(1-phenylethyl)pyrimidine-2-carboxamide.
-
Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) in mg/mL or mol/L, accounting for the dilution factor used.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Gravimetric Method
The gravimetric method is a straightforward and absolute technique that determines solubility by weighing the amount of solute dissolved in a known quantity of solvent[9][10]. It is particularly useful for determining solubility in volatile solvents.
Protocol: Gravimetric Solubility Determination
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of N-(1-phenylethyl)pyrimidine-2-carboxamide in the chosen solvent at a constant temperature, as described in steps 1 & 2 of the Shake-Flask Method.
-
-
Sample Collection:
-
Pre-weigh a clean, dry evaporating dish or beaker to the nearest 0.1 mg (W_dish)[9].
-
Filter the saturated solution to remove any undissolved solid.
-
Pipette a precise volume (e.g., 5 or 10 mL) of the clear, saturated filtrate into the pre-weighed dish[3].
-
Immediately weigh the dish containing the filtrate (W_dish+solution) to determine the exact mass of the solution.
-
-
Solvent Evaporation:
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher-boiling point solvents like DMSO or DMF, a vacuum oven at a moderate temperature may be required to facilitate evaporation without degrading the compound.
-
-
Drying and Weighing:
-
Calculation:
-
Mass of solute = (W_dish+solute) - W_dish
-
Mass of solvent = (W_dish+solution) - (W_dish+solute)
-
Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100
-
Data Presentation and Interpretation
To facilitate comparison and analysis, solubility data should be presented in a structured format.
Table 1: Template for Reporting the Solubility of N-(1-phenylethyl)pyrimidine-2-carboxamide at 25°C
| Solvent | Solvent Polarity Index | Method | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | Shake-Flask/HPLC | Experimental Data | Calculated Data |
| Toluene | 2.4 | Shake-Flask/HPLC | Experimental Data | Calculated Data |
| Ethyl Acetate | 4.4 | Gravimetric | Experimental Data | Calculated Data |
| Acetone | 5.1 | Shake-Flask/HPLC | Experimental Data | Calculated Data |
| Ethanol | 5.2 | Gravimetric | Experimental Data | Calculated Data |
| Methanol | 6.6 | Shake-Flask/HPLC | Experimental Data | Calculated Data |
| Acetonitrile | 6.2 | Shake-Flask/HPLC | Experimental Data | Calculated Data |
| Dimethylformamide (DMF) | 6.4 | Gravimetric | Experimental Data | Calculated Data |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Gravimetric | Experimental Data | Calculated Data |
Expected Solubility Trends
Based on studies of other pyrimidine derivatives, we can anticipate certain trends for N-(1-phenylethyl)pyrimidine-2-carboxamide[1][4][6][11]:
-
High Solubility in Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent hydrogen bond acceptors and have high polarity, making them likely to be very effective at solvating the compound. Studies on similar pyrimidine structures have shown high solubility in DMF[4][11].
-
Good Solubility in Alcohols: Methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amide group and pyrimidine ring. The solubility of various pyrimidine derivatives has been well-documented in methanol[1].
-
Moderate Solubility in Esters and Ketones: Solvents like ethyl acetate and acetone will interact via dipole-dipole forces. The solubility will depend on the balance between the polar and nonpolar regions of the solute molecule.
-
Low Solubility in Nonpolar Solvents: Hexane and other aliphatic hydrocarbons are expected to be poor solvents due to the compound's significant polarity. Aromatic solvents like toluene may show slightly better solubility due to potential π-π stacking interactions with the phenyl and pyrimidine rings.
Visualizing Experimental Workflows
Diagrams help clarify complex procedures, ensuring reproducibility and adherence to best practices.
Caption: Workflow for the Shake-Flask method with HPLC analysis.
Caption: Step-by-step workflow for the Gravimetric solubility method.
Conclusion and Best Practices
This guide provides the essential theoretical and practical framework for determining the solubility profile of N-(1-phenylethyl)pyrimidine-2-carboxamide in organic solvents. While pre-existing, specific data for this molecule is sparse, the provided protocols for the shake-flask and gravimetric methods are robust, reliable, and represent the industry standard.
For researchers and drug development professionals, adherence to these methodologies will yield high-quality, reproducible data crucial for informed decision-making. Key best practices include ensuring proper temperature control, allowing sufficient time for equilibration, using appropriate filtration to remove all particulate matter, and employing validated analytical techniques for quantification. The resulting solubility profile will be a critical asset, guiding the efficient and successful development of N-(1-phenylethyl)pyrimidine-2-carboxamide as a potential therapeutic agent.
References
- Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [No URL available in search results]
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
- Bhesaniya, K., & Baluja, S. (2014).
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- 4 - Solubility - Gravimetric Method | PDF. (n.d.). Scribd.
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc
- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Shake Flask Method | PDF | Science & Mathem
- Gravimetric method of analysis. (n.d.). Retrieved from [No URL available in search results]
- 7: Gravimetric Analysis (Experiment). (2021). Chemistry LibreTexts.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences.
- Pyrimidine-4-Carboxylic Acid. (2022). Cayman Chemical.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
- Sultana, S., et al. (2022). Novel Pyrimidine Carboxamide Derivatives - Potential Anticancer Agents. Der Pharma Chemica, 14(10), 34-42.
- Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Pyrimidine-2-carboxylic acid | 31519-62-7. (2026). ChemicalBook.
- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert.
- N-phenylthiophene-2-carboxamide | C11H9NOS | CID 766059. (n.d.). PubChem.
- Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies. (2016).
Sources
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- 2. scialert.net [scialert.net]
- 3. pharmajournal.net [pharmajournal.net]
- 4. scispace.com [scispace.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. enamine.net [enamine.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Literature review of N-(1-phenylethyl)pyrimidine-2-carboxamide biological activity
Biological Activity, Mechanism of Action, and Experimental Validation [1]
Executive Summary
The N-(1-phenylethyl)pyrimidine-2-carboxamide scaffold represents a privileged structural motif in medicinal chemistry and agrochemical discovery.[1] Structurally, it bridges the gap between commercial Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ATP-competitive kinase inhibitors used in oncology.
This guide provides a technical analysis of this scaffold, focusing on its dual-utility in inhibiting mitochondrial respiration (fungal pathogens) and modulating cell proliferation signaling (cancer models). The narrative moves from structural causality to validated experimental protocols, ensuring reproducibility for researchers in lead optimization.
Structural Logic & Pharmacophore Analysis
The biological activity of N-(1-phenylethyl)pyrimidine-2-carboxamide is not random; it is dictated by three distinct pharmacophoric elements that drive target engagement.
| Structural Domain | Function | Molecular Interaction |
| Pyrimidine Core | Electron-deficient heteroaromatic ring | Engages in |
| Carboxamide Linker | Hydrogen bond donor/acceptor (–CONH–) | Critical directional anchor. Forms H-bonds with the backbone of the target protein (e.g., Ser/His residues in SDH). |
| 1-Phenylethyl Tail | Hydrophobic/Chiral domain | Fits into deep hydrophobic pockets.[1] The chiral center (R vs S) dictates steric fit, often resulting in >100-fold potency differences between enantiomers. |
Technical Insight: The (S)-enantiomer of 1-phenylethylamine derivatives often exhibits superior binding in SDH pockets due to the specific orientation of the methyl group preventing steric clash with the Q-site tunnel walls.[1]
Primary Mechanism: Antifungal SDH Inhibition
The most authoritative application of pyrimidine-2-carboxamides lies in the disruption of the Tricarboxylic Acid (TCA) Cycle via inhibition of Complex II (Succinate Dehydrogenase).
3.1 Mechanistic Pathway
The molecule acts as a ubiquinone antagonist. It binds to the Ubiquinone-binding site (Q-site) of the SDH enzyme, preventing the transfer of electrons from succinate to the ubiquinone pool.[1] This leads to:
-
Energy Crisis: Cessation of ATP production.
-
ROS Accumulation: Electron leakage generates superoxide radicals.
-
Cell Death: Metabolic collapse of the fungal hyphae.
3.2 Pathway Visualization (DOT)
The following diagram illustrates the interference of the scaffold within the Mitochondrial Electron Transport Chain.
Figure 1: Mechanism of Action for SDH Inhibition. The inhibitor competitively occupies the Q-site, blocking downstream electron transport.[1]
Secondary Application: Anticancer Activity
Recent SAR (Structure-Activity Relationship) studies highlight pyrimidine-carboxamides as potent scaffolds for oncology, specifically targeting kinases involved in cell proliferation.[1]
-
Target: Cyclin-Dependent Kinases (CDKs) or VEGFR.[1]
-
Mechanism: The pyrimidine N1/N3 atoms and the amide NH act as a "hinge binder" motif, mimicking the adenine ring of ATP.
-
Data Validation: Derivatives with electron-withdrawing groups (e.g., -CF3, -Cl) on the phenyl ring have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines [1].[1]
Experimental Protocols
To ensure scientific integrity, the following protocols utilize self-validating controls.
5.1 Synthesis: Amidation Protocol
Objective: Synthesize N-(1-phenylethyl)pyrimidine-2-carboxamide with high enantiomeric purity.
-
Activation: Dissolve Pyrimidine-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq) to activate the carboxylic acid. Stir at 0°C for 30 min.
-
Why: EDCI/HOBt prevents racemization compared to acid chloride methods.
-
-
Coupling: Add (S)-1-phenylethylamine (1.0 eq) and DIPEA (2.0 eq).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Wash with 1N HCl (removes unreacted amine) and saturated NaHCO3 (removes unreacted acid).
-
Purification: Recrystallize from Ethanol/Water to yield white crystals.
5.2 Biological Assay: Mitochondrial Complex II Inhibition
Objective: Quantify the IC50 of the compound against fungal SDH.
-
Reagents: Mitochondrial fraction (isolated from Botrytis cinerea), DCPIP (electron acceptor), Succinate (substrate).
-
Method:
-
Incubate mitochondrial fraction with test compound (0.01 - 100 µM) for 10 min.
-
Add Succinate (5 mM) to initiate the reaction.
-
Add DCPIP (60 µM) and Phenazine Methosulfate (PMS).
-
Readout: Measure the reduction of DCPIP (blue to colorless) at 600 nm via spectrophotometry.
-
-
Validation: Use Boscalid or Carboxin as a positive control. If control IC50 deviates >20% from literature, invalidate the run.
Comparative Activity Data
The following table summarizes the activity of the core scaffold versus optimized derivatives found in literature. Note how substitution enhances potency.[2]
| Compound ID | R1 (Pyrimidine) | R2 (Phenyl) | Target Organism | Activity (IC50 / EC50) | Ref |
| Core Scaffold | H | H | Botrytis cinerea | > 50 µM (Moderate) | [2] |
| Derivative 3f | 6-Chloro | 2-Phenylamino | Botrytis cinerea | 1.2 µM (High) | [3] |
| Derivative 5o | 2-Methyl-6-CF3 | 3-Br, 2-F | Phomopsis sp.[1][3][4] | 10.5 µg/mL | [2] |
| Kinase Lead | 4-Amino | 4-Cl | MCF-7 (Cancer) | 4.5 µM | [1] |
Table 1: Structure-Activity Relationship (SAR) highlights.[1] Unsubstituted scaffolds act as weak leads; halogenation significantly improves lipophilicity and binding affinity.
References
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at: [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. Available at: [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. Available at: [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Hydrogen Bonding Potential of the Pyrimidine-Carboxamide Motif: A Technical Guide
Executive Summary
The pyrimidine-carboxamide motif represents a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Its value derives not merely from its structural rigidity, but from its dual-functionality: it acts as a conformational lock via intramolecular hydrogen bonding (IMHB) while simultaneously presenting a directional donor-acceptor recognition surface for protein binding sites (e.g., the kinase hinge region).
This guide dissects the thermodynamics, structural chemistry, and experimental characterization of this motif.[1][2] It provides researchers with a roadmap to exploit the pyrimidine-carboxamide scaffold for rational drug design, moving beyond empirical screening to predictive, mechanistic application.
Structural Chemistry & Conformational Analysis[3]
The Electronic Landscape
The pyrimidine ring (1,3-diazine) is electron-deficient, creating a polarized environment for substituents. When a carboxamide group is attached (typically at the C5 position in kinase inhibitors), the interplay between the amide’s dipole and the pyrimidine’s ring nitrogens dictates the molecule's 3D shape.
The S(6) Conformational Lock
A critical feature of the pyrimidine-5-carboxamide motif is its ability to form a planar, pseudocyclic conformation. This is driven by an Intramolecular Hydrogen Bond (IMHB) between one of the amide protons (donor) and an adjacent pyrimidine ring nitrogen (acceptor).
-
Ring Size: The interaction forms a six-membered ring, denoted as an S(6) motif in graph set notation.
-
Path: Amide-H
Pyrimidine-N C4 C5 Carbonyl-C Amide-N. -
Energetic Consequence: This IMHB restricts rotation around the C(aryl)-C(carbonyl) bond, locking the ligand into a bioactive conformation prior to binding. This reduces the entropic penalty (
) upon protein complexation.
Physicochemical Implications[1]
-
Permeability: The S(6) lock "masks" the hydrogen bond donor potential of the amide NH and the acceptor potential of the ring nitrogen. This reduction in Total Polar Surface Area (TPSA) often enhances membrane permeability and Blood-Brain Barrier (BBB) penetration compared to open conformers.
-
Solubility: While masking polar groups improves permeability, it can reduce aqueous solubility. However, the remaining carbonyl oxygen and the second amide proton remain available for solvent interaction.
The Pharmacophore: Protein-Ligand Interactions
In the context of kinase inhibition, the pyrimidine-carboxamide motif frequently targets the ATP-binding hinge region.
The Donor-Acceptor Pattern
The motif presents a specific edge to the receptor:
-
H-Bond Acceptor: The Pyrimidine N1 (or N3) accepts a proton from the backbone amide of the hinge residue (e.g., Glu92 in HPK1).
-
H-Bond Donor: The exocyclic amino group (if present, e.g., 2-amino) or the carboxamide NH donates to the backbone carbonyl.
Case Study: HPK1 Inhibitors
Recent work on Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors demonstrates the power of this motif.[3] A 2,4-diaminopyrimidine-5-carboxamide scaffold was shown to engage the hinge region effectively.[3] The carboxamide carbonyl anchors the molecule via internal H-bonding, while the amide NH engages the protein, delivering a >100-fold improvement in potency compared to the hydrogen-substituted analog.
Experimental Characterization Protocols
To validate the presence and strength of hydrogen bonds in this motif, a multi-technique approach is required.
Protocol: Solution-State NMR Titration
Objective: Detect IMHB and measure H-bond acidity.
-
Sample Preparation: Dissolve the compound (~5-10 mM) in a non-polar solvent (e.g.,
) to encourage IMHB formation. -
Titration: Sequentially add a polar H-bond acceptor solvent (e.g., DMSO-
). -
Measurement: Monitor the chemical shift (
) of the amide protons via -NMR. -
Analysis:
-
Solvent Exposed Protons: Show a rapid downfield shift (large
) as they interact with DMSO. -
IMHB Protons: Show minimal shift (small
) because they are already "occupied" by the internal ring nitrogen. -
Temperature Coefficient: Measure spectra from 298K to 323K. A coefficient
indicates solvent exposure; suggests IMHB protection.
-
Protocol: Isothermal Titration Calorimetry (ITC)
Objective: Quantify the thermodynamic signature of binding (
-
Ligand Prep: Solubilize pyrimidine-carboxamide ligand in assay buffer (match DMSO concentration to protein buffer).
-
Protein Prep: Dialyze target protein (e.g., Kinase domain) into the same buffer.
-
Titration: Inject ligand into protein cell (typically 20-30 injections of 2
L). -
Data Fitting: Fit to a One-Set-of-Sites model.
-
Interpretation:
-
Enthalpy (
): Reflects H-bond formation and van der Waals contacts. A highly negative confirms strong specific interactions (like the hinge H-bonds). -
Entropy (
): If the ligand is pre-organized by the S(6) IMHB, the entropic penalty should be lower (less negative ) compared to flexible analogs.
-
Protocol: X-Ray Crystallography (Small Molecule)
Objective: Definitive structural proof of the S(6) motif.
-
Crystallization: Slow evaporation from solvents like Methanol/DCM or Acetonitrile.
-
Diffraction: Collect data at low temperature (100 K) to reduce thermal motion.
-
Refinement: Locate H-atoms in difference Fourier maps.
-
Validation: Measure the
distance. A distance combined with a planar torsion angle ( ) confirms the S(6) lock.
Visualization & Workflows
Logical Pathway: From Design to Validation
The following diagram illustrates the decision-making process when incorporating a pyrimidine-carboxamide motif.
Caption: Workflow for validating the pyrimidine-carboxamide motif, integrating computational prediction with experimental structural and thermodynamic verification.
Mechanism of Action: The S(6) Lock
This diagram visualizes the atomic interactions forming the conformational lock.
Caption: Atomic connectivity of the S(6) intramolecular hydrogen bond motif in pyrimidine-5-carboxamides.
Data Summary: Thermodynamic & Structural Parameters[2][5]
The following table summarizes typical values expected for a stable pyrimidine-carboxamide motif forming an S(6) ring.
| Parameter | Method | Typical Value (Stable S(6)) | Interpretation |
| N...H Distance | X-Ray / DFT | 1.9 - 2.2 Å | Strong intramolecular interaction. |
| Planarity ( | X-Ray | < 10° deviation | Conjugation and IMHB lock conformation. |
| NMR | VT-NMR | > -3 ppb/K | Proton is shielded from solvent (locked). |
| ITC | -10 to -25 kcal/mol | Enthalpy driven binding (H-bonds). | |
| QM (DFT) | 2 - 5 kcal/mol | Energy penalty to break S(6) lock. |
References
-
Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. Journal of Medicinal Chemistry. (2021). Demonstrates the engagement of hinge Glu92 via the carboxamide motif.[3]
-
Intramolecular Hydrogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. (2010). Comprehensive analysis of S(6) rings and their effect on permeability.
-
Knowledge Based Prediction of Ligand Binding Modes for Kinase Drug Discovery. ACS Publications. (2008). Discusses pyrimidine binding modes including Imatinib.[4]
-
Hydrogen Bond Donors in Drug Design. ChemRxiv. (2021). Theoretical and experimental quantification of H-bond acidity.
-
Thermodynamic Characterization of Hydrogen Bond Networks. Biophysical Chemistry. (2000). Insights into the enthalpy/entropy balance of H-bonded systems.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Electronic Properties & pKa Profiling of N-(1-phenylethyl)pyrimidine-2-carboxamide
This guide details the physicochemical and electronic profile of N-(1-phenylethyl)pyrimidine-2-carboxamide , a scaffold frequently encountered in kinase inhibitors, agrochemicals, and chiral auxiliaries.[1][2]
Executive Summary
N-(1-phenylethyl)pyrimidine-2-carboxamide represents a critical intersection of electron-deficient heterocyclic chemistry and chiral amide functionality.[1][2] Unlike its pyridine analogs, the pyrimidine core confers a distinct electronic landscape characterized by low basicity and high electron deficiency .
-
Primary Characteristic: The molecule remains neutral at physiological pH (7.4) , driven by the extremely low pKa of the pyrimidine nitrogen (< 1.5).
-
Key Application: This neutrality, combined with the lipophilic 1-phenylethyl tail, optimizes membrane permeability (high
), making it an ideal "warhead" carrier or scaffold for CNS-active agents and intracellular kinase inhibitors.[1]
Molecular Architecture & Electronic Landscape
Structural Components
The molecule consists of three distinct electronic domains:
-
The Pyrimidine Core: A
-deficient aromatic ring containing two nitrogen atoms at positions 1 and 3.[1][2] The high electronegativity of these nitrogens creates a low-lying LUMO, making the ring susceptible to nucleophilic attack and reducing the basicity of the ring nitrogens. -
The Carboxamide Linker: Attached at the C2 position, the carbonyl group exerts a strong electron-withdrawing effect (-M and -I effects) on the pyrimidine ring, further suppressing the basicity.[1][2]
-
The Chiral Auxiliary (1-Phenylethyl): Provides a steric handle and lipophilicity.[1][2] The chiral center (
or ) influences the spatial arrangement but has negligible electronic impact on the pyrimidine ring's pKa due to the insulating amide linker.
Electronic Distribution (DFT Insights)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amide nitrogen lone pair and the phenyl ring of the ethyl group.
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring .[2] This separation of frontier orbitals suggests the molecule can act as a charge-transfer system under photo-excitation.[1][2]
-
Electrostatic Potential (ESP): The pyrimidine nitrogens exhibit negative potential regions (H-bond acceptors), while the amide proton shows a strong positive potential (H-bond donor).[1][2]
Acid-Base Chemistry (pKa Profiling)
Understanding the ionization state is critical for formulation and pharmacokinetics.
Predicted vs. Analogous pKa Values
Direct experimental data for this specific derivative is often proprietary, but we can derive high-confidence values from structural analogs.[1]
| Moiety | Ionization Event | Type | Approximate pKa | Phys.[1][2][3] State (pH 7.4) |
| Pyrimidine N1/N3 | Protonation ( | Base | 0.5 – 1.2 | Neutral ( |
| Amide N-H | Deprotonation ( | Acid | > 15.0 | Neutral ( |
Mechanistic Rationale:
-
Pyridine vs. Pyrimidine: Pyridine has a pKa of ~5.2. Pyrimidine has a pKa of ~1.3 due to the inductive withdrawal of the second nitrogen.
-
Effect of Carboxamide: The 2-carboxamide group is electron-withdrawing.[1][2] In pyridine-2-carboxamide (Picolinamide), the pKa drops to ~2.[1][2][4]1. Applying a similar shift to pyrimidine, the pKa of N-(1-phenylethyl)pyrimidine-2-carboxamide is expected to be < 1.5 .[1][2]
Ionization Equilibrium Diagram
Experimental Determination Protocols
To validate the theoretical pKa and lipophilicity (LogP), the following "Gold Standard" protocols are recommended.
Protocol A: Potentiometric Titration (Sirius T3)
Best for: Accurate determination of pKa values between 2 and 12. Note: Since the expected pKa is < 2, this method may require D-PAS (UV-metric) augmentation.[1][2]
-
Sample Prep: Dissolve 1-2 mg of pure compound in 1.5 mL of 0.15 M KCl (ionic strength adjustor).
-
Cosolvent: If solubility is low, use Methanol/Water ratios (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% aqueous (Yasuda-Shedlovsky extrapolation).
-
Titration: Titrate with 0.5 M HCl down to pH 1.5.
-
Detection: Monitor potential difference (mV) vs. volume of titrant.
-
Validation: The pKa is the inflection point of the buffer capacity curve.
Protocol B: UV-Metric Titration (D-PAS)
Best for: Extremely low pKa values (< 2) where glass electrodes fail.[2]
-
Principle: The UV absorbance spectrum of the pyrimidine ring changes upon protonation.
-
Workflow:
-
Analysis: Use multi-wavelength analysis (Target Factor Analysis) to deconvolute the spectra of the neutral and protonated species. The pH at which the species ratio is 1:1 is the pKa.
Experimental Workflow Diagram
Implications for Drug Development
Lipophilicity & Permeability[1]
-
Significance: Because the molecule does not ionize at physiological pH, its distribution coefficient (LogD) is independent of pH in the blood. This ensures high passive diffusion across the Blood-Brain Barrier (BBB) and gastrointestinal tract.[1][2]
Hydrogen Bonding Capacity
-
Acceptors (HBA): 3 (Pyrimidine N1, N3, Amide Carbonyl O).
-
Rule of 5 Compliance: The molecule perfectly adheres to Lipinski’s Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10), making it an excellent drug-like scaffold .[5]
Chemical Stability
-
Hydrolysis: The pyrimidine-2-carboxamide bond is generally stable but can hydrolyze under extreme acidic/basic conditions (e.g., 6M HCl, reflux) to yield Pyrimidine-2-carboxylic acid and 1-phenylethylamine.[1][2]
-
Oxidation: The benzylic position (on the ethyl group) is susceptible to metabolic oxidation (CYP450) to form the alcohol or ketone.[1][2]
Synthesis Summary
For researchers needing to synthesize this standard:
-
Starting Materials: Pyrimidine-2-carboxylic acid + (R/S)-1-phenylethylamine.[1][2]
-
Coupling Agent: HATU or T3P (Propylphosphonic anhydride) in DMF/DCM.[1][2]
-
Yield: Typically 70-85%.
-
Purification: Silica gel chromatography (EtOAc/Hexane). The amide is stable on silica.
References
-
Williams, R. (2022). pKa Data Compilation: Nitrogen Heterocycles. Organic Chemistry Data.
-
Undheim, K., & Benneche, T. (1996).[6] Pyrimidines.[1][3][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry II. Elsevier.[1] (Seminal text on pyrimidine electronic deficiency).
-
Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context on the importance of the chiral phenylethyl group).
-
ChemicalBook. (2024).[1][2] Pyrimidine-2-carboxylic acid Properties and pKa.
-
PubChem. (2024).[1][2] Compound Summary: Pyrimidine-2-carboxamide derivatives. National Library of Medicine.
Sources
- 1. PubChemLite - 2-imino-5-oxo-n-(1-phenylethyl)-1-propyl-1,5-dihydro-2h-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide (C23H23N5O2) [pubchemlite.lcsb.uni.lu]
- 2. 5-hydroxy-6-oxo-N-[(1R)-1-phenylethyl]-2-pyrazin-2-yl-1H-pyrimidine-4-carboxamide | C17H15N5O3 | CID 136254250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. scialert.net [scialert.net]
- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. growingscience.com [growingscience.com]
- 10. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
N-(1-phenylethyl)pyrimidine-2-carboxamide CAS number and chemical identifiers
Topic: N-(1-phenylethyl)pyrimidine-2-carboxamide: Chemical Profile, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary & Chemical Identity[1][2]
N-(1-phenylethyl)pyrimidine-2-carboxamide represents a specific subclass of pyrimidine-based amides, a "privileged scaffold" in medicinal chemistry. This molecule integrates the electron-deficient pyrimidine ring with a hydrophobic phenylethyl moiety via a carboxamide linker. Its structural features make it a critical fragment in the design of kinase inhibitors (targeting the ATP-binding pocket) and succinate dehydrogenase inhibitor (SDHI) fungicides.
This guide provides a comprehensive technical analysis of the molecule, focusing on its physiochemical properties, synthetic challenges (specifically regarding the stability of the 2-carboxy group), stereochemical implications, and biological relevance.[1]
Chemical Identifiers & Properties[1][2][3][4]
Since this specific derivative is often synthesized as a library candidate or intermediate, it is best identified by its structural components and calculated properties.[1]
| Property | Detail |
| IUPAC Name | N-(1-phenylethyl)pyrimidine-2-carboxamide |
| Common Name | Pyrimidine-2-carboxylic acid 1-phenylethylamide |
| Molecular Formula | C₁₃H₁₃N₃O |
| Molecular Weight | 227.26 g/mol |
| Component A (Acid) | Pyrimidine-2-carboxylic acid (CAS: 31519-62-7) |
| Component B (Amine) | 1-Phenylethylamine (CAS: 98-84-0 for racemate) |
| SMILES | CC(C1=CC=CC=C1)NC(=O)C2=NC=CC=N2 |
| LogP (Calc) | ~1.8 - 2.1 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Synthetic Architecture & Methodology
The synthesis of N-(1-phenylethyl)pyrimidine-2-carboxamide requires careful attention to the stability of the pyrimidine-2-carboxylic acid precursor. Unlike pyridine or benzene analogs, pyrimidine-2-carboxylic acids are prone to decarboxylation under thermal or highly acidic conditions due to the electron-withdrawing nature of the adjacent nitrogen atoms, which destabilizes the carboxylate.
Retrosynthetic Analysis[1]
The most robust route involves a direct amide coupling between Pyrimidine-2-carboxylic acid and 1-Phenylethylamine.
Figure 1: Convergent synthesis workflow utilizing mild activation agents to prevent thermal degradation.
Optimized Experimental Protocol
Objective: Synthesize N-(1-phenylethyl)pyrimidine-2-carboxamide (10 mmol scale) with >95% purity.
Reagents:
-
Pyrimidine-2-carboxylic acid (1.24 g, 10 mmol)
-
(±)-1-Phenylethylamine (1.21 g, 10 mmol) [Or enantiopure (R)/(S) for chiral synthesis][1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (4.18 g, 11 mmol)
-
DIPEA (N,N-Diisopropylethylamine) (3.5 mL, 20 mmol)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) (20 mL)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve Pyrimidine-2-carboxylic acid in anhydrous DMF.
-
Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes. Note: Keeping the temperature low initially prevents potential side reactions.[1]
-
Coupling Agent: Add HATU in one portion. The solution typically turns yellow/orange. Stir at 0°C for 30 minutes to form the activated ester.
-
Amine Addition: Add 1-Phenylethylamine dropwise.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Critical: Do not heat above 40°C to avoid decarboxylation of unreacted acid.
-
Workup: Dilute the reaction mixture with EtOAc (100 mL) and wash sequentially with:
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient 80:20 to 50:50).
Stereochemical Considerations
The 1-phenylethyl moiety introduces a chiral center at the benzylic carbon. The biological activity of this molecule is likely stereoselective .[1]
-
Enantiomers:
-
(R)-N-(1-phenylethyl)pyrimidine-2-carboxamide: Derived from (R)-(+)-1-Phenylethylamine (CAS 3886-69-9).
-
(S)-N-(1-phenylethyl)pyrimidine-2-carboxamide: Derived from (S)-(-)-1-Phenylethylamine (CAS 2627-86-3).
-
Impact on Binding: In kinase pockets, the methyl group on the chiral center dictates the vector of the phenyl ring.[1] The (S)-enantiomer often adopts a conformation that fits hydrophobic pockets (e.g., the "back pocket" of kinases) differently than the (R)-enantiomer. For biological assays, it is mandatory to synthesize both enantiomers separately rather than relying on the racemate.[1]
Biological & Pharmacological Relevance[1][4][7][8]
Pharmacophore Analysis
The molecule functions as a bidentate ligand scaffold.[1]
-
Pyrimidine Ring: Acts as an electron-deficient aromatic system capable of
-stacking interactions. Nitrogen atoms N1 and N3 can serve as hydrogen bond acceptors (e.g., interacting with the hinge region of kinases).[1] -
Amide Linker: The NH acts as a hydrogen bond donor, while the Carbonyl (C=O) is an acceptor.[1] This motif is classic for mimicking the adenine ring of ATP.
-
Phenylethyl Group: Provides a hydrophobic "tail" that occupies non-polar regions of the target protein, increasing binding affinity via Van der Waals interactions.[1]
Figure 2: Pharmacophore mapping showing interaction modes with biological targets.
Potential Applications
-
Agrochemicals (SDHI): Pyrimidine-carboxamides are structurally related to commercial fungicides (e.g., Diflumetorim). They inhibit Succinate Dehydrogenase (Complex II) in the mitochondrial electron transport chain.[1]
-
Kinase Inhibition: The 2-aminopyrimidine and pyrimidine-2-carboxamide motifs are found in inhibitors of HPK1 (Hematopoietic progenitor kinase 1) and CDK (Cyclin-dependent kinases). The specific N-(1-phenylethyl) derivative serves as a probe to explore steric tolerance in the ATP-binding cleft.
Analytical Characterization
To validate the synthesis, the following analytical signatures are expected:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
LC-MS:
References
-
Synthesis of Pyrimidine Derivatives: Movassaghi, M., & Hill, M. D. (2006).[1][2] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255.[1] Link[1]
-
Pyrimidine-2-carboxylic acid properties: Sigma-Aldrich Product Specification, CAS 31519-62-7.[3] Link
-
Biological Activity of Pyrimidine Carboxamides: Li, H., et al. (2024).[1] Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Journal of Medicinal Chemistry. Link[1]
-
Chiral Amines in Drug Design: Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition, 43(7), 788-824. Link[1]
Sources
Protocols for using N-(1-phenylethyl)pyrimidine-2-carboxamide as a ligand in catalysis
This Application Note and Protocol Guide details the use of N-(1-phenylethyl)pyrimidine-2-carboxamide , a privileged scaffold in organometallic chemistry. It functions primarily in two distinct modes: as a chiral bidentate ligand for asymmetric catalysis and, more prominently, as a substrate containing a robust Directing Group (DG) for transition-metal-catalyzed C-H activation.
Introduction & Mechanistic Insight
N-(1-phenylethyl)pyrimidine-2-carboxamide is a bidentate coordination system comprising an electron-deficient pyrimidine ring and an amide linkage. Its utility in catalysis stems from its ability to form stable 5-membered chelate rings with soft transition metals (Pd, Rh, Ru).
Coordination Modes
The molecule exhibits N,N-bidentate coordination . Unlike simple amides that coordinate via oxygen (O-bound), the pyrimidine nitrogen (
-
Mode A (Neutral Ligand): Binds via
and (less common in catalysis, more common in ground state). -
Mode B (Anionic Directing Group): Upon metal insertion, the amide deprotonates. The metal coordinates to
and the anionic .[1] This rigid "bite" places the metal in close proximity to the ortho-C-H bonds of the phenylethyl moiety, driving site-selective C-H activation.
Key Applications
-
As a Directing Group (DG): Enables Pd-catalyzed ortho-arylation, alkylation, and halogenation of the phenyl ring.
-
As a Chiral Ligand: The (S)- or (R)-1-phenylethylamine backbone induces chirality, making the metal complex suitable for asymmetric Lewis acid catalysis.
Experimental Protocols
Protocol A: Synthesis of the Ligand Scaffold
Objective: Preparation of N-(1-phenylethyl)pyrimidine-2-carboxamide from commercial precursors.
Reagents:
-
Pyrimidine-2-carboxylic acid (1.0 equiv)
-
(S)-(-)-1-Phenylethylamine (1.1 equiv) [or (R)-isomer for opposite chirality]
-
HATU (1.2 equiv) or EDC·HCl/HOBt
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried round-bottom flask with Pyrimidine-2-carboxylic acid (5.0 mmol) and DCM (20 mL). Add DIPEA (12.5 mmol) and stir at 0°C for 10 min.
-
Coupling: Add HATU (6.0 mmol) in one portion. Stir for 15 min at 0°C to form the active ester.
-
Addition: Dropwise add (S)-1-Phenylethylamine (5.5 mmol) dissolved in DCM (5 mL).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Work-up: Quench with sat.
(30 mL). Extract aqueous layer with DCM (3 x 20 mL). Wash combined organics with sat. , water, and brine.[2] -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes). -
Validation: Product should appear as a white/off-white solid.
NMR should show the characteristic quartet (CH-Me) and pyrimidine doublets.
Protocol B: Preparation of the Pd(II) Pre-Catalyst Complex
Objective: Isolation of the discrete Metal-Ligand complex [Pd(L)Cl₂] for use as an external catalyst.
Reagents:
-
Ligand (from Protocol A) (1.0 equiv)
- (1.0 equiv)
-
Solvent: Dichloromethane (DCM) / Diethyl Ether
Methodology:
-
Dissolve the Ligand (0.5 mmol) in anhydrous DCM (5 mL).
-
Add
(0.5 mmol) as a solid. The yellow solution will darken or precipitate as coordination occurs. -
Stir at RT for 4 hours.
-
Concentrate the solution to ~1 mL volume.
-
Slowly add Diethyl Ether (10 mL) to precipitate the complex.
-
Filter the yellow/orange solid, wash with cold ether, and dry under high vacuum.
-
Note: This complex can now be used as a chiral Lewis acid catalyst for reactions such as enantioselective aldol or Mannich reactions.
-
Protocol C: Catalytic C-H Arylation (Directing Group Mode)
Objective: Using the pyrimidine-amide moiety to direct Pd-catalyzed ortho-arylation of the phenylethyl ring.
Reagents:
-
Substrate: N-(1-phenylethyl)pyrimidine-2-carboxamide (0.2 mmol)
-
Coupling Partner: Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv)
-
Catalyst:
(10 mol%) -
Oxidant/Additive:
(1.5 equiv) -
Solvent: Trifluoroacetic acid (TFA) / Toluene (1:9 ratio) or HFIP (Hexafluoroisopropanol)
-
Temperature: 100–110°C
Methodology:
-
Setup: In a screw-cap pressure vial, combine the Substrate (45 mg), Aryl Iodide,
(4.5 mg), and . -
Solvent: Add Toluene (2 mL) and TFA (0.2 mL). Note: TFA promotes the C-H activation step via a CMD (Concerted Metalation-Deprotonation) mechanism.
-
Reaction: Seal the vial and heat to 110°C in an oil bath for 24 hours.
-
Work-up: Cool to RT. Filter through a celite pad to remove Ag salts. Wash with EtOAc.[2]
-
Analysis: Concentrate and analyze crude by NMR. The product will show a new aryl group at the ortho-position of the phenyl ring.
-
Purification: Column chromatography (EtOAc/Hexane).
Data Summary & Troubleshooting
| Parameter | Standard Condition | Optimization Range | Impact |
| Catalyst Loading | 10 mol% Pd(OAc)₂ | 5–20 mol% | Higher loading improves difficult substrates (electron-poor aryl iodides). |
| Solvent System | Toluene/TFA | HFIP, DCE, AcOH | HFIP often accelerates C-H activation due to H-bonding stabilization. |
| Temperature | 110°C | 80–130°C | <80°C often results in no reaction; >130°C may cause decomposition. |
| Ligand Chirality | (S)-enantiomer | (R)-enantiomer | Essential only if using as a chiral catalyst; irrelevant for simple C-H arylation. |
Troubleshooting:
-
Low Conversion: Ensure the reaction is strictly anhydrous if using moisture-sensitive electrophiles, though Pd(II) C-H activation is generally robust to moisture. Switch solvent to HFIP.
-
Black Precipitate (Pd Black): Indicates catalyst decomposition. Add an oxidant (e.g., Benzoquinone) or stabilize with excess ligand.
Mechanistic Visualization
The following diagram illustrates the Directing Group (DG) mechanism, where the pyrimidine-amide coordinates Pd(II) to facilitate the cleavage of the ortho-C-H bond.
Caption: Catalytic cycle showing the coordination of the Pyrimidine-Amide DG, formation of the key palladacycle, and subsequent functionalization.
References
-
Shang, R., & Ilies, L. (2017). C–H Activation Directed by Pyridine- and Pyrimidine-Based Groups. Accounts of Chemical Research. [Link]
-
Daugulis, O., et al. (2005). Palladium-Catalyzed Arylation of sp2 and sp3 C-H Bonds Assisted by the Removable Picolinamide Directing Group. Journal of the American Chemical Society. [Link]
-
Engle, K. M., et al. (2015). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society. [Link]
-
Zhang, Y., et al. (2007).[3] Crystal structures and coordination modes of pyrimidine-2-carboxamide metal complexes. Journal of Molecular Structure. [Link]
Sources
Preparation of N-(1-phenylethyl)pyrimidine-2-carboxamide stock solutions for bioassays
Introduction: The Criticality of Stock Solution Integrity in Bioassays
N-(1-phenylethyl)pyrimidine-2-carboxamide belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by the pyrimidine scaffold.[1][2] The reliability and reproducibility of any subsequent biological data—from initial hit identification in high-throughput screening to detailed dose-response analysis—are fundamentally dependent on the accurate and consistent preparation of the compound stock solutions.
An improperly prepared stock solution can introduce significant experimental artifacts. Issues such as incomplete solubilization, compound precipitation upon dilution, degradation, or solvent-induced toxicity can lead to a misinterpretation of a compound's true potency and efficacy.[3] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for preparing, validating, and storing stock solutions of N-(1-phenylethyl)pyrimidine-2-carboxamide to ensure the highest level of scientific integrity in downstream bioassays.
Compound Profile: N-(1-phenylethyl)pyrimidine-2-carboxamide
Understanding the physicochemical properties of the compound is the first step in designing a robust preparation protocol. While specific experimental data for this exact molecule may be limited, we can infer its likely properties based on its structure and related pyrimidine carboxamide analogs.[1][4]
| Property | Value (Estimated/Calculated) | Rationale & Scientific Insight |
| Molecular Formula | C₁₃H₁₃N₃O | Derived from the chemical structure. |
| Molecular Weight | 227.26 g/mol | Crucial for accurate molar concentration calculations.[4] |
| Appearance | White to off-white solid | Typical for many purified small organic molecules.[5] Visual inspection for uniformity is a primary QC step. |
| Aqueous Solubility | Very Low / Insoluble | The aromatic rings (phenyl and pyrimidine) contribute to a hydrophobic character, making poor aqueous solubility highly likely.[6][7] |
| Organic Solubility | Expected to be soluble in DMSO, DMF, and potentially Ethanol. | Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds used in drug discovery.[8][9] |
Scientist's Note: The most critical assumption to validate is solubility. Never assume a compound will dissolve in a given solvent at a desired concentration without experimental verification. The following protocols are designed to be a self-validating system, starting with solubility testing.
Principle of Stock Solution Preparation
The core objective is to create a highly concentrated, stable, and accurate master stock solution that can be serially diluted to the final working concentrations required for bioassays.[10] Preparing a high-concentration stock (e.g., 10-50 mM in DMSO) minimizes the volume of organic solvent introduced into the final aqueous assay medium, thereby reducing the risk of solvent-induced artifacts and toxicity.[11][12]
Workflow for Stock Solution Preparation & Use
The overall process, from receiving the solid compound to its application in an assay, follows a systematic workflow designed to ensure accuracy and stability.
Caption: High-level workflow for stock solution preparation.
Materials and Equipment
-
N-(1-phenylethyl)pyrimidine-2-carboxamide (solid powder)
-
Analytical balance (readable to at least 0.1 mg)
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof, absolute)
-
Class A volumetric flasks[13]
-
Calibrated micropipettes (P1000, P200, P20)
-
Sterile pipette tips
-
1.5 mL or 2.0 mL sterile polypropylene microcentrifuge tubes (cryovials recommended for long-term storage)
-
Vortex mixer
-
Optional: 0.22 µm syringe filter (if sterile filtration is required)
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Rationale: This preliminary step prevents the loss of a large amount of compound in a solvent that may not be suitable. It confirms the appropriate solvent and maximum practical stock concentration.
-
Weigh: Accurately weigh approximately 1-2 mg of the compound into a tared microcentrifuge tube. Record the exact weight.
-
Calculate: Calculate the volume of solvent needed to reach a target high concentration (e.g., 50 mM).
-
Volume (µL) = (Mass (mg) / 227.26 g/mol ) / 50 mM * 1,000,000
-
-
Solvent Addition: Add a fraction (e.g., 50%) of the calculated solvent (start with DMSO) to the tube.
-
Mix: Vortex the tube vigorously for 1-2 minutes.
-
Observe: Visually inspect the solution against a bright light and a dark background. Look for any suspended particles.
-
Titrate & Heat (If Necessary): If not fully dissolved, add solvent in 10% increments, vortexing after each addition. Gentle warming (37°C) can be applied, but be cautious as heat can degrade some compounds.
Protocol 2: High-Concentration Master Stock Preparation (Example: 10 mM)
Rationale: Using a Class A volumetric flask ensures the highest accuracy for the stock solution volume, which is critical for precise concentration calculations.[13] Direct weighing into the flask minimizes material loss.
-
Tare Flask: Place a 10 mL Class A volumetric flask on the analytical balance and tare the weight.
-
Weigh Compound: Carefully add the target mass of N-(1-phenylethyl)pyrimidine-2-carboxamide directly into the flask. For a 10 mL of 10 mM stock, the target mass is 2.27 mg.
-
Mass (mg) = 10 mM * 10 mL * 227.26 g/mol / 1000 = 2.27 mg
-
Scientist's Note: It is often difficult to weigh the exact target mass. It is better to weigh a mass close to the target (e.g., 2.31 mg) and record it precisely. Then, recalculate the exact concentration.[13]
-
-
Initial Dissolution: Add approximately 5-7 mL of high-purity DMSO to the flask.
-
Dissolve: Cap the flask and vortex or sonicate until all solid material is completely dissolved. A visual check for particulates is mandatory.
-
Bring to Volume: Carefully add DMSO until the bottom of the meniscus touches the calibration mark on the neck of the flask.
-
Final Mix: Cap the flask and invert it 10-15 times to ensure a homogenous solution.
-
Calculate Final Concentration: Based on the actual mass weighed, calculate the precise concentration of your master stock.
-
Actual Conc. (mM) = (Actual Mass (mg) / 227.26 g/mol ) / 10 mL * 1000
-
-
Label: Clearly label the master stock container with the compound name, exact concentration, solvent, and date of preparation.[14]
Protocol 3: Aliquoting and Storage
Rationale: Aliquoting prevents contamination and degradation of the master stock from repeated freeze-thaw cycles.[15] Storing at low temperatures (-20°C or -80°C) is crucial for long-term stability.
-
Dispense Aliquots: Immediately after preparation, dispense the master stock into small, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled polypropylene cryovials.
-
Label Aliquots: Label each vial with the compound name, concentration, and date.
-
Storage: Store the aliquots in a freezer at -20°C for short-term use (up to 1-3 months) or at -80°C for long-term storage (6+ months).[15]
-
Documentation: Record all details, including the actual mass, final concentration, solvent, date, and storage location, in a laboratory notebook.[14]
Protocol 4: Preparation of Working Solutions via Serial Dilution
Rationale: Serial dilution is a systematic method to generate a range of concentrations for dose-response experiments. It minimizes pipetting errors that can accumulate when preparing each dilution individually from the master stock.[16][17] The final concentration of DMSO in the assay should be kept constant across all wells (including vehicle controls) and should be non-toxic to the cells or assay components, generally ≤0.5%, with ≤0.1% being preferable.[8][11][18]
Caption: Workflow for preparing a serial dilution series.
-
Thaw: Remove one aliquot of the 10 mM master stock from the freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution from the master stock into the final assay buffer (e.g., cell culture medium). For example, to make a 200 µM top concentration for your assay with a final DMSO concentration of 0.2%, you would perform a 1:50 dilution (e.g., 2 µL of 10 mM stock into 98 µL of assay buffer).
-
Serial Dilution Plate: a. Add a fixed volume of assay buffer (e.g., 100 µL) to wells A2 through A8 of a 96-well plate. b. Add double the volume (e.g., 200 µL) of your top working concentration (e.g., 200 µM) to well A1. c. Using a multichannel pipette, transfer 100 µL from well A1 to well A2. Mix thoroughly by pipetting up and down. d. Change tips. Transfer 100 µL from well A2 to well A3. Mix thoroughly. e. Continue this 1:2 serial dilution across the plate. Discard 100 µL from the last well to maintain equal volumes.
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as your treated samples.[3]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution into aqueous buffer. | The compound's solubility limit in the mixed aqueous/organic solvent has been exceeded ("crashing out"). | Decrease the top working concentration. Increase the final percentage of DMSO slightly (if tolerated by the assay). Consider alternative, more aqueous-friendly solvents if DMSO is problematic. |
| Inconsistent results between experiments. | Master stock has degraded; freeze-thaw cycles; pipetting errors during dilution. | Always use a fresh aliquot for each experiment.[15] Ensure pipettes are calibrated. Make serial dilutions fresh for each assay. |
| No biological activity observed. | Compound has degraded; incorrect concentration calculation; stock not fully dissolved. | Re-verify all calculations. Visually inspect the master stock for any precipitate. Prepare a fresh stock solution from the solid compound. |
| High background or cell death in control wells. | Solvent toxicity. | Perform a solvent tolerance experiment by treating cells with a dose-response of the solvent (e.g., DMSO from 0.01% to 2%). Ensure the final assay concentration of DMSO is below the toxic threshold.[12][18] |
Safety Precautions
-
Always handle N-(1-phenylethyl)pyrimidine-2-carboxamide in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for the compound for specific handling and disposal information.
-
DMSO can facilitate the absorption of chemicals through the skin; exercise caution and use appropriate gloves.
References
-
Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]
-
Adil, M., et al. (2014). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Research in Veterinary Science. [Link]
-
Captivate Bio. Small Molecules: Frequently Asked Questions. [Link]
-
Various Authors. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]
-
Galvagnion, C. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
University of Rochester. Chemical Storage Guidelines. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
BPS Bioscience. Serial Dilution Protocol. [Link]
-
Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. [Link]
-
Berti, F., et al. (2021). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. [Link]
-
Berti, F., et al. (2021). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Publications. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
Iowa State University. Chemical Handling and Storage. Environmental Health and Safety. [Link]
-
Adwoa Biotech. (2020). SERIAL DILUTIONS for STANDARD CURVE, DOSE RESPONSE CURVE and Calibration Curve Creation. YouTube. [Link]
-
Prat, D., et al. (2013). Green solvent selection guides. Green Chemistry. [Link]
-
Fornari, C., et al. (2025). Quantitation and Error Measurements in Dose–Response Curves. ACS Publications. [Link]
-
Kent State University. Proper Chemical Storage. Compliance and Risk Management. [Link]
-
University of Massachusetts. Serial Dilutions. [Link]
-
University of Waterloo. (2023). Chemical Storage Fact Sheet. [Link]
-
Prat, D., et al. (2015). A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry. [Link]
-
Zhang, H., et al. (2007). Pyrimidine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
PubChem. n-(1-Phenylethyl)-[1,1'-biphenyl]-4-carboxamide. [Link]
-
PubChemLite. 2-imino-5-oxo-n-(1-phenylethyl)-1-propyl-1,5-dihydro-2h-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide. [Link]
-
Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
Sultana, S., et al. (2022). Novel Pyrimidine Carboxamide Derivatives - Potential Anticancer Agents. Der Pharma Chemica. [Link]
-
Baluja, S., et al. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
CAS Common Chemistry. N-(1-Methylethyl)-2-pyrimidinamine. [Link]
-
PubChemLite. 2-imino-5-oxo-n-(1-phenylethyl)-1-(2-phenylethyl)-1,5-dihydro-2h-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 4. Search results [chemdiv.com]
- 5. Buy N-[3-(4-methyl-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide [smolecule.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. btsjournals.com [btsjournals.com]
- 9. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 10. phytotechlab.com [phytotechlab.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. mdpi.com [mdpi.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. captivatebio.com [captivatebio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Serial Dilutions [bio.umass.edu]
- 18. researchgate.net [researchgate.net]
Application Note: Incorporating N-(1-phenylethyl)pyrimidine-2-carboxamide into Fragment-Based Drug Design (FBDD)
Executive Summary
This guide details the strategic incorporation of N-(1-phenylethyl)pyrimidine-2-carboxamide (referred to herein as Fragment A ) into fragment-based drug discovery campaigns. Unlike flat, achiral fragments, Fragment A offers a "privileged" scaffold combining a validated bidentate hinge-binding motif (pyrimidine-2-carboxamide) with a chiral hydrophobic vector (1-phenylethyl). This unique architecture allows researchers to simultaneously probe hydrogen-bonding networks and stereoselective hydrophobic pockets early in the screening process, significantly increasing the probability of evolving high-affinity leads for kinases and GPCRs.
Strategic Rationale & Chemoinformatics
Why This Fragment?
The utility of Fragment A lies in its dual-nature design:
-
The Anchor (Pyrimidine-2-carboxamide): This moiety acts as a bidentate hydrogen bond acceptor/donor system, ideal for interacting with the hinge region of kinases (e.g., engaging the backbone NH and CO of residues like the "Gatekeeper+1" or "Gatekeeper+3") [1].
-
The Vector (1-Phenylethyl): The chiral ethyl linker breaks planarity (escaping "flatland"), while the phenyl ring provides a hydrophobic probe. This allows the fragment to explore the ribose binding pocket or the "back pocket" of the ATP site, depending on the stereochemistry (
vs ).
Physicochemical Profile (Calculated)
| Property | Value | FBDD Suitability |
| MW | 227.26 Da | Ideal (<300 Da rule) |
| cLogP | ~1.8 | Good (Allows solubility & permeability) |
| H-Bond Donors | 1 (Amide NH) | Excellent (Specific interaction) |
| H-Bond Acceptors | 3 (Pyrimidine Ns, C=O) | Excellent (Hinge binding) |
| Rotatable Bonds | 3 | Rigid (Low entropic penalty upon binding) |
| TPSA | ~55 Ų | High (Good for cell permeability) |
Experimental Workflows
The following diagram outlines the integrated workflow for screening and validating Fragment A.
Figure 1: Integrated FBDD workflow for Fragment A, moving from biophysical screening to structural validation.
Detailed Protocols
Protocol 1: Chemical Synthesis of Fragment A
Objective: To generate high-purity (>98%) material for screening.
Mechanism: Amide coupling of pyrimidine-2-carboxylic acid with 1-phenylethylamine using HATU.
Reagents:
-
Pyrimidine-2-carboxylic acid (1.0 eq)
-
(R)- or (S)-1-phenylethylamine (1.1 eq) [Select enantiomer based on target]
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of pyrimidine-2-carboxylic acid in 5 mL anhydrous DMF.
-
Activation: Add 3.0 mmol DIPEA and 1.2 mmol HATU. Stir at room temperature (RT) for 15 minutes to activate the acid.
-
Coupling: Add 1.1 mmol of 1-phenylethylamine dropwise.
-
Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Expected M+H = 228.1).
-
Workup: Dilute with EtOAc (50 mL), wash with saturated NaHCO₃ (2x), water (2x), and brine (1x).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (0-50% EtOAc in Hexanes).
-
QC: Verify purity via ¹H-NMR and LC-MS.
Protocol 2: Surface Plasmon Resonance (SPR) Screening
Objective: To determine binding affinity (
Instrument: Biacore 8K or T200. Chip: CM5 or Streptavidin (SA) Series S Sensor Chip.
Methodology:
-
Immobilization: Immobilize the target protein (e.g., Kinase Domain) to a level of 2000–4000 RU to ensure detection of low-MW fragments.
-
Note: Use a reference channel with a non-binding mutant or BSA to subtract non-specific binding.
-
-
Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) if running samples in 5% DMSO.
-
Injection Cycle:
-
Flow Rate: 30 µL/min.
-
Concentration Series: 2-fold dilution series starting at 1 mM (e.g., 1000, 500, 250, 125, 62.5 µM).
-
Contact Time: 60 seconds association, 60 seconds dissociation.
-
-
Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.
-
Success Criterion: Square-wave binding shape (fast on/off) with a calculated
< 2 mM.
-
Protocol 3: X-ray Crystallography Soaking
Objective: To visualize the binding mode and guide elaboration.
System: Pre-crystallized Apo-protein (e.g., Kinase in P212121 space group).
Soaking Protocol:
-
Stock Prep: Dissolve Fragment A to 100 mM in 100% DMSO.
-
Drop Setup: Add the fragment stock directly to the crystallization drop (hanging or sitting drop) to a final concentration of 10–20 mM.
-
Critical Step: Ensure the final DMSO concentration does not exceed the crystal's tolerance (typically <10-15%).
-
-
Incubation: Soak for 2–24 hours at the crystallization temperature (usually 4°C or 20°C).
-
Harvesting: Transfer crystal to a cryo-protectant solution containing the fragment (to prevent washout) and flash-cool in liquid nitrogen.
-
Refinement: Solve structure using Molecular Replacement. Look for
difference density in the ATP binding pocket.
Fragment Elaboration Strategy
Once the binding mode is confirmed (typically hinge binding), use the following vectors for elaboration:
| Vector Position | Chemical Modification | Structural Intent |
| Phenyl Ring (Para/Meta) | Add solubilizing groups (Morpholine, Piperazine) | Reach solvent channel; improve solubility. |
| Phenyl Ring (Ortho) | Halogens (F, Cl) | Fill small hydrophobic sub-pockets; restrict conformation. |
| Pyrimidine C-4/C-6 | Aryl coupling (Suzuki) or Amination | Reach the "Gatekeeper" residue or extend into the selectivity pocket. |
| Chiral Center | Invert Stereochemistry ( | Probe stereoselectivity of the ribose/back pocket. |
Visualizing the Binding Mode
The following diagram illustrates the theoretical interaction of Fragment A with a generic Kinase Hinge region.
Figure 2: Schematic of the bidentate hydrogen bonding network between Fragment A and a kinase hinge region.
References
-
Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. Available at: [Link]
-
Fragment Binding to Kinase Hinge: Bioisosterism Concepts. DESY Publication Database. Available at: [Link]
Formulation Strategies for Hydrophobic Pyrimidine Carboxamides
Application Note & Protocol Guide | Doc ID: AN-PYR-2026
Executive Summary: The "Brick Dust" vs. "Grease Ball" Challenge
Pyrimidine carboxamides represent a privileged scaffold in kinase inhibitor development (e.g., JAK, BTK, and CDK inhibitors). However, their physicochemical profile frequently places them in BCS Class II (Low Solubility, High Permeability) or Class IV .
The carboxamide moiety (
-
The "Brick Dust" Phenotype: High Melting Point (
), Low LogP. The solubility is limited by the energy required to break the crystal lattice. -
The "Grease Ball" Phenotype: Moderate
, High LogP ( ). The solubility is limited by the lack of interaction with water.
This guide details two distinct formulation protocols: Amorphous Solid Dispersions (ASD) for the "Brick Dust" variants and Self-Emulsifying Drug Delivery Systems (SEDDS) for the "Grease Ball" variants.
Pre-Formulation Decision Matrix
Before selecting a strategy, characterize the API using the following decision matrix.
Diagram 1: Formulation Selection Logic
Caption: Decision tree for selecting formulation strategy based on melting point (
Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying
Target: High
Materials Selection
-
Polymer: HPMCAS-M (Hydroxypropyl methylcellulose acetate succinate, M-grade).
-
Why? The amphiphilic nature of HPMCAS interacts with the hydrophobic pyrimidine ring while the succinate groups provide pH-dependent solubility (dissolving in the small intestine), preventing "crash out" in the stomach.
-
-
Solvent System: Dichloromethane (DCM) : Methanol (MeOH) (2:1 v/v).
-
Why? Pyrimidine carboxamides often require DCM for solubility, while MeOH is needed to dissolve the polymer.
-
Step-by-Step Protocol
Step 1: Feed Solution Preparation
-
Calculate a 20% w/w drug load . (e.g., 2g API + 8g HPMCAS).
-
Dissolve HPMCAS in MeOH under magnetic stirring until clear.
-
Slowly add DCM to the methanol-polymer solution.
-
Add the API to the solvent mixture. Sonication (15 min) may be required to ensure full dissolution.
-
Validation: The solution must be visually clear. Any turbidity indicates undissolved crystals, which will act as nucleation seeds and cause batch failure.
Step 2: Spray Drying (Büchi B-290 or similar)
-
Inlet Temperature:
(Target outlet ). -
Aspirator: 100% (Maximize airflow).
-
Pump Rate: 20% (Adjust to maintain
). -
Nozzle Gas Flow: 40 mm (Atomization pressure is critical for particle size).
Step 3: Secondary Drying
-
Collect the powder from the cyclone.
-
Transfer to a vacuum oven at
for 48 hours.-
Critical: Residual DCM is toxic. Verify solvent removal via Headspace GC.
-
Diagram 2: ASD Manufacturing Workflow
Caption: Spray drying process flow for creating amorphous solid dispersions.
Protocol B: Lipid-Based Delivery (SEDDS)
Target: High LogP Pyrimidine Carboxamides ("Grease Ball").
Mechanism: The drug is pre-dissolved in a lipid concentrate.[2] Upon contact with gastric fluids, it spontaneously emulsifies into droplets (
Materials Selection
-
Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate).
-
Surfactant: Kolliphor® EL (Polyoxyl 35 castor oil).
-
Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether).
Step-by-Step Protocol
Step 1: Solubility Screening
-
Add excess API (approx. 100 mg) to 1 mL of each excipient in separate vials.
-
Vortex for 5 mins and heat to
for 1 hour. -
Shake at room temperature for 48 hours.
-
Centrifuge and analyze supernatant via HPLC.
-
Requirement: The oil phase must solubilize the therapeutic dose in a reasonable volume (e.g., if dose is 50mg, solubility must be
mg/mL).
-
Step 2: Construction of Pseudo-Ternary Phase Diagram
-
Mix Surfactant and Co-Surfactant (
) in ratios of 1:1, 2:1, and 3:1. -
Titrate oil/
mixtures with water dropwise. -
Record the point where the mixture turns from clear (microemulsion) to turbid (crude emulsion).
-
Selection: Choose a formulation within the "monophasic region" (clear zone). A typical robust ratio for pyrimidines is Oil:Surfactant:Co-Surfactant (20:50:30) .
Step 3: Formulation Preparation
-
Weigh the excipients into a glass vial.
-
Add the calculated amount of API.
-
Stir at
until the drug is completely dissolved. -
Fill into HPMC or Gelatin capsules.
Analytical Validation & Troubleshooting
Dissolution Testing (Non-Sink Conditions)
Standard USP dissolution often fails to predict in vivo performance for these compounds. Use a biphasic dissolution test or flux measurement .
-
Setup: µDiss Profiler or similar.
-
Medium: FaSSIF (Fasted State Simulated Intestinal Fluid) pH 6.5.
-
Pass Criteria:
-
ASD: "Spring and Parachute" profile. Rapid dissolution (Spring) followed by sustained supersaturation (Parachute) for > 120 mins.
-
SEDDS: Rapid dispersion (
mins) and maintenance of solubilization without precipitation.
-
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| ASD: Crystallinity in XRD | Drug load too high or cooling too slow. | Reduce drug load to 10-15%. Increase outlet temp to ensure rapid drying. |
| ASD: Low Yield | Sticky polymer ( | Add colloidal silicon dioxide (Aerosil 200) to the cyclone jar. |
| SEDDS: Precipitation on dilution | Drug load exceeds equilibrium solubility in water-lipid mix. | Add a precipitation inhibitor (e.g., 5% HPMC) to the formulation. |
| SEDDS: Phase Separation | Moisture uptake in capsule. | Use HPMC capsules instead of Gelatin; package with desiccants. |
References
-
Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Retrieved from 3
-
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. (2023). Retrieved from 1
-
Avoidance of crystallization of hydrophobic drugs in an amorphous solid dispersion. ResearchGate. (2025).[4] Retrieved from 4
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives. National Institutes of Health (PMC). (2018). Retrieved from 5
-
Physicochemical Properties of Novel Pyrimidine Compounds. BenchChem. (2025).[6] Retrieved from 6
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. aenova-group.com [aenova-group.com]
- 4. researchgate.net [researchgate.net]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution Enantiodiscrimination Using N-(1-phenylethyl)pyrimidine-2-carboxamide
Introduction & Principle
The determination of enantiomeric excess (
Unlike Chiral Derivatizing Agents (CDAs) like Mosher's acid, which require covalent modification of the sample, Pyr-PEA interacts non-covalently via hydrogen bonding and
Mechanism of Action
The enantiodiscrimination capability of Pyr-PEA relies on a Two-Point Interaction Model :
-
Primary Anchor (Hydrogen Bond): The amide proton (-NH) of Pyr-PEA acts as a hydrogen bond donor to the analyte's carbonyl or electronegative group.
-
Secondary Anchor (Basic Nitrogen): The pyrimidine ring nitrogen acts as a hydrogen bond acceptor or dipole alignment point, rigidifying the CSA-Analyte complex.
-
Anisotropic Shielding: The chiral phenylethyl group positions its phenyl ring in a specific spatial orientation. In the resulting diastereomeric complexes, the protons of the
-analyte and -analyte reside in different regions of the phenyl ring's shielding cone, resulting in distinct chemical shift differences ( ).
Experimental Workflow & Logic
The following diagram outlines the decision logic and workflow for using Pyr-PEA.
Figure 1: Decision tree for NMR enantiodiscrimination using Pyr-PEA.
Materials and Preparation
Reagents
-
CSA: (S)-(-)-N-(1-phenylethyl)pyrimidine-2-carboxamide (or the (R)-enantiomer, depending on availability).
-
Note: Ensure the CSA is enantiomerically pure (>99%
).
-
-
Solvent: Deuterated Chloroform (
, 99.8% D) or Deuterated Benzene ( ).-
Expert Tip:
often yields higher values due to enhanced -stacking interactions compared to chloroform.
-
-
Analyte: Racemic mixture (for method development) or unknown sample (approx. 5-10 mg).
Synthesis of Pyr-PEA (If commercial stock is unavailable)
If the specific pyrimidine derivative is not in stock, it is easily synthesized from commercially available precursors.
-
Reactants: Pyrimidine-2-carboxylic acid (1.0 eq) + (S)-1-Phenylethylamine (1.1 eq).
-
Coupling Agent: EDC·HCl or DCC in DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc). Recrystallization is recommended to ensure high purity.
Detailed Protocol: NMR Titration
Step 1: Baseline Acquisition
-
Dissolve 5 mg of the Analyte in 0.6 mL of solvent (
). -
Acquire a standard
NMR spectrum. -
Identify the diagnostic protons (usually
-protons next to the chiral center). Record their chemical shift ( ).
Step 2: CSA Addition (Titration Method)
Instead of a single mix, a titration ensures the optimal ratio is found without wasting sample.
-
Prepare a concentrated stock solution of Pyr-PEA (e.g., 100 mM in
). -
Add 0.5 equivalents of Pyr-PEA to the analyte NMR tube.
-
Shake well and acquire spectrum.
-
Add increments to reach 1.0, 2.0, and 4.0 equivalents .
-
Monitor the diagnostic peaks. As the ratio increases, the peaks should shift and split.
Step 3: Optimization (If splitting is poor)
If
-
Temperature Effect: Cool the probe to 273 K (0°C) or 253 K (-20°C). Lower temperatures stabilize the hydrogen-bonded diastereomeric complex, significantly increasing peak separation.
-
Solvent Switch: If using
, evaporate and switch to . The benzene ring of the solvent can participate in the "chiral pocket," amplifying anisotropy.
Mechanism of Interaction
The following diagram illustrates the molecular recognition event that leads to signal splitting.
Figure 2: Molecular recognition mechanism. The pyrimidine nitrogen and amide proton create a rigid binding site, while the phenyl group induces differential magnetic shielding.
Data Analysis & Calculation
Calculating Enantiomeric Excess
Once the peaks are split, integrate the area of the two separated signals.
Typical Performance Data
The following table summarizes expected chemical shift differences (
| Analyte Class | Diagnostic Proton | Solvent | Typical | Notes |
| Methine ( | 0.04 - 0.15 | Excellent resolution; forms strong cyclic H-bonds. | ||
| N-Boc Amino Acids | 0.03 - 0.10 | Benzene usually required for sufficient splitting. | ||
| Carboxylic Acids | 0.02 - 0.08 | Splitting is smaller but distinct; cooling recommended. | ||
| Sulfoxides | 0.01 - 0.05 | Requires high concentration of CSA. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No peak splitting observed | Fast exchange rate or weak binding. | Cool the sample. Lowering T to -20°C slows exchange and solidifies the complex. |
| Broad peaks | Concentration too high or paramagnetic impurities. | Dilute the sample. Filter through a small plug of celite/cotton. |
| Complex precipitation | Solubility limit reached. | Switch solvent to |
| Inconsistent Integration | Increase the relaxation delay ( |
References
-
Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
-
Aiello, A., et al. (2022). "Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide." The Journal of Organic Chemistry.
-
Parker, D. (1991). "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457.
- Kagan, H. B., & Fiaud, J. C. (1978). "New Approaches in Chiral Recognition." Topics in Stereochemistry.
Application Notes and Protocols for N-(1-phenylethyl)pyrimidine-2-carboxamide Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
These application notes provide a comprehensive technical guide for researchers exploring the agrochemical potential of N-(1-phenylethyl)pyrimidine-2-carboxamide derivatives. This document outlines the scientific rationale, synthesis, and bioactivity screening protocols for this promising class of compounds, which exhibit potential as both herbicides and fungicides.
Introduction: The Promise of Pyrimidine-based Agrochemicals
The pyrimidine ring is a foundational scaffold in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] In the realm of agrochemicals, pyrimidine derivatives have been successfully developed as herbicides, fungicides, and insecticides.[3] The N-(1-phenylethyl)pyrimidine-2-carboxamide scaffold represents a compelling area for novel agrochemical discovery due to the structural diversity and tunable biological activity offered by the combination of the pyrimidine core, the carboxamide linker, and the chiral phenylethyl moiety.[4][5] This guide provides a framework for the systematic exploration of these derivatives.
Potential Mechanisms of Action: A Dual Threat to Pests
Based on the known activities of related chemical classes, N-(1-phenylethyl)pyrimidine-2-carboxamide derivatives may exhibit dual herbicidal and fungicidal properties through distinct mechanisms of action.
Herbicidal Activity: Targeting Essential Plant Pathways
The herbicidal activity of pyrimidine derivatives often stems from the inhibition of critical plant enzymes.[6][7] Two potential targets for N-(1-phenylethyl)pyrimidine-2-carboxamide derivatives are:
-
Acetohydroxyacid Synthase (AHAS) Inhibition: AHAS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to a deficiency in these essential amino acids, ultimately causing plant death.[5]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[4][8] Inhibition of this enzyme disrupts DNA and RNA synthesis, leading to cessation of cell division and plant growth.[4][8]
Figure 1: Potential Herbicidal Mechanisms of Action.
Fungicidal Activity: Disrupting Fungal Respiration
The carboxamide functional group is a well-established pharmacophore in fungicides, most notably in the class of Succinate Dehydrogenase Inhibitors (SDHIs).[9]
-
Succinate Dehydrogenase (SDH) Inhibition: SDH (also known as Complex II) is a vital enzyme in the mitochondrial electron transport chain, responsible for cellular respiration. Inhibition of SDH disrupts the fungus's energy production, leading to its death.[9][10] The N-phenylamide substructure present in the target derivatives is a key feature of many SDHI fungicides.
Figure 2: Potential Fungicidal Mechanism of Action.
Synthesis and Experimental Workflows
The synthesis of N-(1-phenylethyl)pyrimidine-2-carboxamide derivatives can be achieved through a straightforward multi-step process. The following is a general workflow for synthesis and subsequent biological screening.
Figure 3: General Experimental Workflow.
Synthesis Protocol: Amide Coupling
A common method for the synthesis of the title compounds is the coupling of pyrimidine-2-carboxylic acid with (R)- or (S)-1-phenylethanamine.
Materials:
-
Pyrimidine-2-carboxylic acid
-
(R)- or (S)-1-phenylethanamine
-
Coupling agents (e.g., HATU, HOBt/EDCI)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA, triethylamine)
Procedure:
-
Dissolve pyrimidine-2-carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and stir for 10-15 minutes at room temperature.
-
Add (R)- or (S)-1-phenylethanamine and the base to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-(1-phenylethyl)pyrimidine-2-carboxamide derivative.
In Vitro Bioactivity Screening Protocols
Preliminary screening of the synthesized compounds is crucial to determine their herbicidal and fungicidal potential.
Protocol: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This assay assesses the pre-emergent herbicidal activity of the compounds.[6][7]
Materials:
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Agar medium
-
Petri dishes
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (commercial herbicide)
-
Negative control (solvent only)
Procedure:
-
Prepare agar medium and autoclave.
-
While the agar is still molten, add the test compounds at various concentrations.
-
Pour the agar into sterile Petri dishes and allow to solidify.
-
Place a set number of seeds on the surface of the agar in each Petri dish.
-
Seal the Petri dishes and incubate under controlled conditions (light and temperature).
-
After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length.
-
Calculate the inhibition percentage relative to the negative control.
Protocol: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This assay determines the effect of the compounds on the growth of pathogenic fungi.[11]
Materials:
-
Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Petri dishes
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (commercial fungicide)
-
Negative control (solvent only)
Procedure:
-
Prepare PDA and autoclave.
-
While the PDA is still molten, add the test compounds at various concentrations.
-
Pour the PDA into sterile Petri dishes and allow to solidify.
-
Place a mycelial plug from the edge of an actively growing fungal culture in the center of each plate.
-
Seal the Petri dishes and incubate at the optimal temperature for the specific fungus.
-
When the mycelial growth in the negative control plate reaches the edge, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition relative to the negative control.
Data Analysis and Structure-Activity Relationship (SAR)
The data obtained from the in vitro assays should be used to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for each compound. This quantitative data is essential for establishing a Structure-Activity Relationship (SAR).
Table 1: Example Data Table for Herbicidal Activity
| Compound ID | Concentration (µM) | Root Inhibition (%) | Shoot Inhibition (%) |
| Derivative 1 | 10 | 85 | 75 |
| Derivative 2 | 10 | 60 | 50 |
| ... | ... | ... | ... |
Table 2: Example Data Table for Fungicidal Activity
| Compound ID | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Derivative 1 | 50 | 95 |
| Derivative 2 | 50 | 70 |
| ... | ... | ... |
By analyzing the activity of a series of derivatives with systematic structural modifications, researchers can identify key structural features that contribute to the desired biological activity. This information is critical for the rational design of more potent and selective agrochemicals.
In Vivo Evaluation in Greenhouse and Field Trials
Promising lead compounds identified from in vitro screening and SAR studies should be advanced to in vivo testing to evaluate their efficacy under more realistic conditions.
Greenhouse Trials
Greenhouse trials allow for the evaluation of herbicidal and fungicidal activity on whole plants in a controlled environment.
-
Herbicidal Efficacy: Test pre- and post-emergence applications on a range of weed and crop species to determine selectivity.
-
Fungicidal Efficacy: Artificially inoculate plants with fungal pathogens and apply the test compounds as a preventative or curative treatment.
Field Trials
Field trials are the final stage of evaluation, providing data on the performance of the lead compounds under real-world agricultural conditions. These trials are essential to assess factors such as:
-
Efficacy against a broader spectrum of weeds and diseases.
-
Crop safety and phytotoxicity.
-
Influence of environmental factors on performance.
-
Optimal application rates and timing.
Conclusion
The N-(1-phenylethyl)pyrimidine-2-carboxamide scaffold holds significant potential for the development of novel agrochemicals with dual herbicidal and fungicidal activities. The protocols and workflows outlined in this guide provide a systematic approach for the synthesis, screening, and optimization of these derivatives. Through rigorous evaluation and a thorough understanding of their structure-activity relationships, researchers can unlock the full potential of this promising class of compounds to address the ongoing challenges in crop protection.
References
-
A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences. [Link][4][8]
-
Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. Journal of Molecular Structure. [Link][5]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link][9]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal. [Link][6]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal. [Link][7]
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. ResearchGate. [Link][4][8]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link][11]
-
Design, synthesis and antifungal activity of carboxylic acid amide fungicides: part 2: substituted 1-phenyl-2-phenoxyethylamino valinamide carbamates. RSC Publishing. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link][1]
-
Development of a novel fungicide, penthiopyrad. ResearchGate. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. ResearchGate. [Link]
-
Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. MDPI. [Link]
- Fungicide pyrazole carboxamides derivatives.
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link][2]
-
Design, Synthesis, and Fungicidal Activity of a New Class of Thiadiazolylpyrimidine Carboxamide Derivatives Against R. solani Kuhn. PubMed. [Link]
-
Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides. MDPI. [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. PMC. [Link]
-
Design, synthesis and SAR study of novel sulfonylurea derivatives containing arylpyrimidine moieties as potential anti-phytopathogenic fungal agents. ResearchGate. [Link][10]
-
Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. Auctores Online. [Link][3]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 4. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
Troubleshooting solubility issues of N-(1-phenylethyl)pyrimidine-2-carboxamide in aqueous buffers
Topic: Troubleshooting Aqueous Solubility & Formulation
Case ID: SOL-PYR-2024-001 Status: Open Assigned Scientist: Senior Application Scientist, Formulation Chemistry
Executive Summary & Physicochemical Profile
User Issue: Difficulty maintaining N-(1-phenylethyl)pyrimidine-2-carboxamide in solution during aqueous dilution for biological assays. Root Cause: This compound exhibits Type II (Lipophilic/Neutral) behavior at physiological pH. The pyrimidine ring's weak basicity (pKa < 3.0) means it remains uncharged at pH 7.4, leading to rapid aggregation and precipitation ("crashing out") when organic stock solutions are diluted into aqueous buffers.
Compound Profile
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Weight | ~227.26 g/mol | Small molecule; kinetics of precipitation are rapid. |
| Predicted LogP | ~2.0 – 2.5 | Moderately lipophilic; prefers organic solvents. |
| pKa (Pyrimidine N) | ~1.5 – 2.5 (Weak Base) | Critical: Neutral at pH 7.4. Protonation only occurs at pH < 2. |
| H-Bond Donors | 1 (Amide NH) | Potential for intermolecular H-bonding (crystal lattice stability). |
| Solubility (Water) | < 0.1 mg/mL (Est.) | Requires cosolvents or carrier molecules. |
| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent, but risk of precipitation upon dilution. |
Troubleshooting FAQs: The "Why" and "How"
Q1: Why does the compound precipitate immediately upon adding my DMSO stock to PBS?
The Mechanism: This is the "Solvent Shift" effect . When you inject a concentrated DMSO stock into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic drug molecules can disperse. The drug molecules are suddenly surrounded by a high-dielectric environment (water) that they cannot interact with, causing them to aggregate instantly to minimize surface area.
-
Diagnostic: A "milky" or cloudy appearance (Tyndall effect) indicates micro-precipitation.
-
Solution: Do not add stock directly to the bulk buffer. Use the "Intermediate Dilution Step" (see Protocol A).
Q2: Can I improve solubility by adjusting the pH of my buffer?
Technical Insight: Likely No for physiological assays. The pyrimidine nitrogens are very weakly basic. To protonate them and gain significant solubility, you would need to drop the pH below 2.0.
-
Risk: Most biological assays (enzyme activity, cell culture) cannot tolerate pH < 5.0.
-
Exception: If your assay allows acidic conditions (e.g., certain stop-solutions), acidification will help. Otherwise, rely on cosolvents or surfactants .
Q3: My solution looks clear, but my assay results are variable. Why?
The "Invisible" Precipitate: You may be experiencing micro-aggregation . The compound forms colloidal aggregates that are too small to scatter visible light but large enough to inhibit free diffusion or cause non-specific inhibition (the "promiscuous inhibitor" phenomenon).
-
Validation: Centrifuge your working solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant via HPLC or UV-Vis. If it drops, you have aggregation.
Validated Protocols
Protocol A: The "Stepwise Dilution" Method (Recommended)
Prevents local concentration spikes that trigger nucleation.
-
Prepare 1000x Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM.
-
Prepare Intermediate (10x) Solution:
-
Take 10 µL of 1000x Stock.
-
Add slowly to 990 µL of a Cosolvent Mix (e.g., 50% DMSO / 50% PEG-400).
-
Result: 100 µM solution in high organic content (stable).
-
-
Final Dilution:
-
Pipette the Intermediate Solution into your pre-warmed (37°C) assay buffer while vortexing the buffer .
-
Target: < 1% final DMSO concentration.
-
Protocol B: Cyclodextrin Complexation (For Cell Culture)
Best for preventing toxicity associated with high DMSO/PEG concentrations.
-
Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or PBS. Filter sterilize (0.22 µm).
-
Complexation:
-
Add compound powder directly to the HP-β-CD solution (avoid DMSO if possible, or keep <0.5%).
-
Sonicate at 40°C for 30–60 minutes.
-
Shake overnight at room temperature.
-
-
Usage: The hydrophobic phenylethyl group inserts into the CD cavity, shielding it from water. This solution is often stable for weeks at 4°C.
Decision Logic & Workflow Visualization
Figure 1: Solubility Optimization Decision Tree
Caption: Logical flowchart for selecting the optimal solubilization strategy based on assay tolerance and compound behavior.
Figure 2: Stock Preparation & Dilution Workflow
Caption: Step-by-step protocol to minimize "crash-out" precipitation during dilution.
References
-
Bergström, C. A. S. (2008).[1] Molecular characteristics for solid-state limited solubility. Journal of Medicinal Chemistry, 51(11), 3035–3039. [Link]
-
Baluja, S., et al. (2018).[2] Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540–546.[2] [Link]
-
Carr, P. W., et al. (2004).[3] Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6). [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. [Link]
Sources
Minimizing side reactions during pyrimidine-2-carboxylic acid activation
Current Status: Operational Topic: Troubleshooting Activation & Coupling of Pyrimidine-2-Carboxylic Acids Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Core Technical Analysis: The "Alpha-Nitrogen" Trap
The Problem: Pyrimidine-2-carboxylic acid is deceptively simple. However, unlike benzoic acid, the carboxyl group is flanked by two electron-withdrawing nitrogen atoms. This creates a unique electronic environment that leads to two primary failure modes during activation:
-
Rapid Decarboxylation: The 2-position is electronically primed to lose CO₂. Upon activation (or even heating the free acid), the molecule can pass through a zwitterionic transition state (Hammick mechanism analog) where the developing negative charge on the ring carbon is stabilized by the adjacent nitrogens. This yields the useless pyrimidine byproduct.
-
Nucleophilic Sensitivity: The electron-deficient ring makes the activated carbonyl highly reactive, but also makes the ring itself susceptible to nucleophilic attack, leading to complex decomposition profiles.
The Solution Philosophy: To succeed, you must activate fast and couple faster at low temperatures . We prioritize reagents that do not require thermal activation and bases that buffer the pH without triggering the zwitterionic decarboxylation pathway.
Troubleshooting Modules
Module A: The Decarboxylation Trap
Symptom: Gas evolution (bubbling) observed during activation; disappearance of starting material but low yield of product; formation of pyrimidine (detectable by LC-MS/NMR).
Root Cause: Thermal instability of the activated intermediate. The activation energy required for decarboxylation is significantly lowered by the alpha-nitrogens.
Mechanism (Hammick-Type): The protonated nitrogen (or coordinated metal) stabilizes the ylide intermediate formed after CO₂ loss.[1]
Caption: The thermal decarboxylation pathway. Once the ylide forms, the carboxyl group is irretrievably lost.
Corrective Actions:
-
Temperature: Never heat above 40°C. Perform activation at 0°C.
-
Base Selection: Avoid strong inorganic bases. Use hindered organic bases like 2,4,6-Collidine or N-Methylmorpholine (NMM) . These are sufficient to deprotonate the acid but less likely to promote the specific zwitterionic conformation required for decarboxylation compared to Pyridine or TEA in some contexts.
Module B: Coupling Agent Selection (T3P vs. The Rest)
Symptom: Low conversion, racemization (if chiral amines are used), or "stuck" intermediates.
Technical Insight: Standard carbodiimides (EDC/DCC) often react too slowly with electron-deficient acids, allowing time for side reactions. Acid chlorides (via SOCl₂) are often too harsh and hydrolytically unstable.
Recommendation: Propylphosphonic Anhydride (T3P) T3P is the gold standard for this substrate.
-
Why: It forms a highly reactive mixed anhydride that reacts rapidly with amines.
-
Benefit: It works well in organic solvents (EtOAc, Me-THF) and water-scavenges, driving the equilibrium forward without heat.
Data Comparison:
| Coupling Agent | Activation Type | Risk Profile | Typical Yield |
| T3P (50% in EtOAc) | Mixed Anhydride (P) | Low (Fast reaction at 0°C) | 85-95% |
| HATU / DIPEA | Uronium Salt | Medium (Guanidinium byproduct) | 60-75% |
| EDC / HOBt | Carbodiimide | High ( | 40-60% |
| SOCl₂ (Acid Chloride) | Acyl Chloride | High (Hydrolysis/Decarboxylation) | Variable |
Module C: -Acyl Urea Formation
Symptom: LC-MS shows a peak with Mass = [Acid] + [Carbodiimide].
Root Cause:
When using EDC/DCC, if the amine is slow to react (steric hindrance), the
Corrective Actions:
-
Switch to T3P (eliminates this pathway entirely).
-
If you MUST use EDC: Add Pyridine (10-30 mol%) as an additive. Pyridine intercepts the
-acylisourea to form a reactive -acylpyridinium salt, which reacts faster with the amine than the rearrangement rate.
Validated Protocols
Protocol A: The "Gold Standard" T3P Method
Recommended for 90% of applications.
Reagents:
-
Pyrimidine-2-carboxylic acid (1.0 equiv)[1]
-
Amine (1.1 equiv)
-
T3P (1.5 - 2.0 equiv, 50% w/w in EtOAc)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Dry)
Workflow:
-
Dissolution: Dissolve the Acid and Amine in EtOAc (approx 5-10 mL per mmol).
-
Cooling: Cool the mixture to 0°C (Ice bath). Crucial step.
-
Base Addition: Add the Base dropwise. Stir for 5 mins.
-
Activation: Add T3P solution dropwise over 5-10 minutes.
-
Reaction: Allow to warm to Room Temperature (20-25°C) naturally. Stir for 2-4 hours.
-
Checkpoint: Monitor by TLC/LCMS. If acid remains after 4h, add 0.5 equiv more T3P.
-
-
Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine/amine excess), then sat. NaHCO₃, then Brine.
-
Result: The T3P byproducts are water-soluble, leaving clean product in the organic layer.
Protocol B: The Acid Chloride Route (High Risk/High Reward)
Use only if T3P fails or for scale-up where T3P is cost-prohibitive.
Reagents:
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 1-2 drops)
-
DCM (Anhydrous)[2]
Workflow:
-
Suspend Acid in dry DCM at 0°C .
-
Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur.
-
Critical: Stir at 0°C to RT until bubbling ceases (1-2h). DO NOT REFLUX.
-
Evaporate solvent in vacuo at <30°C (Cold water bath). Do not heat the rotovap bath.
-
Redissolve the crude acid chloride immediately in DCM and add to a solution of Amine + Et₃N at 0°C.
Decision Logic (Visualization)
Caption: Decision matrix for selecting the optimal activation pathway and troubleshooting common failures.
Frequently Asked Questions (FAQ)
Q: My reaction mixture turned black after adding Thionyl Chloride. What happened? A: You likely charred the product via thermal decomposition. Thionyl chloride often requires reflux to be effective, but Pyrimidine-2-COOH cannot withstand those temperatures. Switch to Oxalyl Chloride at 0°C (Protocol B) or, preferably, T3P (Protocol A).
Q: Can I use HATU? A: Yes, but be careful with the base. HATU requires a base (DIPEA) to function. If you add the base to the acid before the amine is present, you risk decarboxylation. Best Practice: Pre-mix the Amine and Base, then add the Acid and HATU at 0°C.
Q: Why do you recommend Pyridine as a base for T3P? A: Pyridine acts as a nucleophilic catalyst. It forms an active acyl-pyridinium intermediate that is more reactive toward the amine than the initial mixed anhydride, while simultaneously buffering the solution to prevent acid-catalyzed degradation.
References
-
Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Dunn, G. E., et al. (1972).[6] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[6] (Mechanistic analog for Pyrimidine-2-COOH).[1]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Overcoming steric hindrance in 1-phenylethylamine coupling reactions
Executive Summary & Diagnostic Workflow
The Challenge:
Coupling 1-phenylethylamine (and its derivatives) presents a specific kinetic challenge. The
The Solution Strategy:
We must shift from "standard activation" to "high-velocity" coupling agents (T3P, COMU) or "high-energy" intermediates (Acid Chlorides) to restore
Diagnostic Decision Tree
Use this workflow to select the optimal protocol based on your specific electrophile and risk tolerance.
Caption: Decision logic for selecting coupling agents. Green nodes indicate recommended starting points for chiral integrity; Red indicates high-energy pathways for extreme sterics.
Mechanistic Insight: The "Neighboring Group" Problem
To troubleshoot effectively, you must understand the causality of failure.
-
Trajectory Blockade: The amine nitrogen in 1-phenylethylamine is nucleophilic, but the
-methyl group creates a cone of steric exclusion. For the N-lone pair to attack the carbonyl carbon (Burgi-Dunitz trajectory), the electrophile must approach from a specific angle that is partially blocked by the methyl group. -
The Racemization Trap:
-
Scenario: You are coupling an N-protected amino acid (chiral) to 1-phenylethylamine.
-
Mechanism: Activation (e.g., with HATU) forms an active ester.[1] Because the amine is slow to attack (due to sterics), the active ester has a long lifetime.
-
Consequence: The carbonyl oxygen of the neighboring carbamate (e.g., Fmoc/Boc) attacks the active ester, forming an oxazolone . This intermediate allows the
-proton to be deprotonated easily, destroying the stereocenter of the acid. -
Takeaway: Speed is not just about yield; it is about enantiomeric purity. You must couple faster than the oxazolone forms.
-
Technical Support & Troubleshooting (FAQs)
Issue 1: "My reaction stalls at 50-60% conversion even with HATU."
Diagnosis: The byproduct (tetramethylurea) and the bulk of the HATU reagent itself may be crowding the transition state. Furthermore, HATU relies on the generation of an -OAt ester, which might not be reactive enough for this specific amine. Corrective Action:
-
Switch to T3P (Propylphosphonic anhydride). T3P is a cyclic anhydride that is less sterically demanding than uronium salts. It does not generate a bulky leaving group that lingers in the immediate vicinity of the reaction center.
-
Solvent Switch: Change from DMF to 2-MeTHF or Ethyl Acetate . T3P performs exceptionally well in these solvents, and they often facilitate a cleaner workup.
Issue 2: "I see a loss of optical purity (epimerization) in the product."
Diagnosis: You are likely using too much base or a base that is too strong (e.g., TEA), or the reaction is too slow (see "The Racemization Trap" above). Corrective Action:
-
Base Optimization: Switch to Sym-Collidine (2,4,6-trimethylpyridine) or 2,6-Lutidine . These are weaker bases than DIPEA/TEA but sufficient to drive the reaction. Their steric bulk prevents them from acting as a general base to deprotonate the
-carbon of the active ester. -
Add HOAt: If using EDC or DIC, add HOAt (1-Hydroxy-7-azabenzotriazole).[2] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (chelation) that accelerates the amine attack by up to 10x compared to HOBt.
Issue 3: "The product is impossible to purify from the urea byproduct."
Diagnosis: Common with DCC/DIC couplings. Corrective Action:
-
Use Water-Soluble Reagents: Switch to EDC-HCl (if sterics allow) or T3P . T3P byproducts are water-soluble (phosphonic acid derivatives), allowing you to isolate the product simply by washing with water/bicarbonate.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (T3P Coupling)
Best for: Chiral acids, high-value substrates, and preventing racemization.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
1-Phenylethylamine (1.1 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Pyridine or DIPEA (2.5 - 4.0 equiv)
-
Solvent: EtOAc, 2-MeTHF, or DMF (0.1 M concentration)
Step-by-Step:
-
Dissolve: Place the Acid and Amine in the solvent at 0 °C.
-
Base Addition: Add the Base (Pyridine is preferred for highest anti-racemization; DIPEA for speed).
-
Activation: Add T3P solution dropwise. Note: T3P does not require a "pre-activation" time like HATU.[3] It reacts largely upon addition.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
QC Check: If incomplete after 4 hours, heat to 35–40 °C.
-
-
Workup: Dilute with EtOAc. Wash with water (
), sat. ( ), and 1M HCl (if product is acid stable). Dry over .
Protocol B: The "Brute Force" (Ghosez’s Reagent)
Best for: Extremely hindered, achiral acids where standard coupling fails completely.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 equiv)
-
1-Phenylethylamine (1.2 equiv)
-
TEA or DIPEA (2.5 equiv)
-
Solvent: Dry DCM or Chloroform
Step-by-Step:
-
Acid Chloride Formation: Dissolve the Acid in dry DCM at 0 °C. Add Ghosez’s reagent dropwise. Stir for 1–2 hours at RT.
-
Checkpoint: Monitor by TLC (acid converts to acid chloride, often visible by quenching a small aliquot with methanol to form the methyl ester).
-
-
Coupling: Cool the mixture back to 0 °C. Add the Base, followed immediately by 1-Phenylethylamine.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Standard aqueous extraction.
Comparative Data: Reagent Performance
Data synthesized from internal benchmarking on
| Reagent | Steric Tolerance | Racemization Risk | Workup Ease | Recommendation |
| T3P | High | Very Low | Excellent (Wash) | Primary Choice |
| HATU | Moderate | Low-Medium | Moderate | Use if T3P fails |
| COMU | High | Low | Good | Good Alternative |
| EDC/HOAt | Moderate | Low | Good | Standard (often too weak) |
| Ghosez | Very High | High (if chiral) | Good | For "Impossible" substrates |
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5] Organic Process Research & Development. Link
- Supports the use of T3P for low racemiz
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
- Comprehensive review on coupling mechanisms and troubleshooting.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
- Details the mechanism of COMU and HO
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition. Link
- Foundational text for the "Brute Force" protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
Optimizing reaction temperature for pyrimidine carboxamide stability
Ticket Subject: Optimizing Reaction Temperature for Pyrimidine Carboxamide Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Core Directive & Executive Summary
User Objective: Maximize yield and purity of pyrimidine carboxamides by optimizing reaction temperature. The Challenge: Pyrimidine rings are strongly electron-withdrawing (π-deficient). When a carboxamide is attached (particularly at the 2- or 4-positions), the carbonyl carbon becomes highly electrophilic. This makes the amide bond unusually susceptible to hydrolysis (cleavage by water) and intramolecular cyclization at elevated temperatures, creating a narrow window between "reaction completion" and "product degradation."
The Solution: You cannot rely on a fixed temperature. You must implement a Kinetic vs. Thermodynamic Control strategy. This guide provides the troubleshooting logic and protocols to find that balance.
Technical Knowledge Base (The "Why")
Before adjusting your hotplate, you must understand the electronic forces at play.
The Thermodynamics of Instability
Unlike a stable benzamide, a pyrimidine carboxamide is destabilized by the nitrogen atoms in the heteroaromatic ring.
-
Electron Withdrawal: The pyrimidine ring pulls electron density away from the amide carbonyl.
-
Nucleophilic Susceptibility: The carbonyl carbon becomes a "hotspot" for nucleophiles (like trace water in your solvent or an adjacent amine).
-
Thermal Acceleration: According to the Arrhenius equation, increasing temperature exponentially increases the rate of both product formation (
) and degradation ( ). For pyrimidines, the activation energy ( ) for hydrolysis is often lower than for benzene analogs, meaning degradation kicks in at lower temperatures.
Visualization: The Degradation Pathway
The following diagram illustrates the competing pathways you are fighting against.
Figure 1: Competing reaction pathways. High thermal energy accelerates the transition to the tetrahedral intermediate, leading to irreversible hydrolysis or cyclization.
Troubleshooting Guide (FAQs)
Q1: I am seeing the carboxylic acid starting material reappear after 4 hours at reflux. Why?
-
Diagnosis: You have crossed the "Conversion-Degradation Crossover Point." The reaction likely finished at hour 2, and you are now hydrolyzing your product.
-
Fix:
-
Stop the reaction immediately.
-
Switch from reflux (often ~80-100°C) to a lower controlled temperature (e.g., 50-60°C).
-
Critical: Ensure your solvent is anhydrous.[1] Pyrimidine amides hydrolyze rapidly with trace water at high temps [1].
-
Q2: My reaction is stuck at 60% conversion at 40°C, but impurities form if I go to 80°C.
-
Diagnosis: You are kinetically trapped. The energy barrier for amidation is too high at 40°C, but 80°C triggers side reactions.
-
Fix:
-
Change the Activation: Do not just add heat. Use a more reactive coupling agent (e.g., HATU or T3P) which lowers the
of formation, allowing the reaction to proceed at 40°C. -
Lewis Acid Catalysis: Add 5-10 mol% of a mild Lewis acid (e.g.,
or ). This activates the electrophile without the harshness of protonating the pyridine nitrogens, which can deactivate the ring [2].
-
Q3: I see a "M-18" peak (loss of water) in LCMS.
-
Diagnosis: Intramolecular cyclization. If your amide has a pendant amine or alcohol chain, the pyrimidine ring's electron deficiency promotes internal attack, forming a cyclic imide or oxazoline.
-
Fix:
-
Lower temperature is mandatory.
-
Dilute the reaction (0.05 M) to favor intermolecular reaction over intramolecular cyclization (though this is less effective for cyclization than for polymerization).
-
Optimization Protocol: The "Temperature Scanning" Method
Do not guess. Use this self-validating protocol to define your Safe Operating Window (SOW).
Phase A: The Gradient Screen
Objective: Determine the temperature where
Materials:
-
Starting Material (SM)
-
Coupling Agent (e.g., HATU, EDC)
-
Solvent (Anhydrous DMF or MeCN)
-
4 Parallel Reaction Vials (or a block heater)
Procedure:
-
Setup: Prepare a master mix of SM and reagents. Distribute into 4 vials.
-
Incubation: Set vials to 25°C, 50°C, 75°C, and 100°C .
-
Sampling: Take aliquots at 1h, 4h, and 24h .
-
Quench: Immediately quench aliquots into cold buffer (pH 7) to stop hydrolysis during analysis.
-
Data Analysis: Plot "Product Area %" vs. "Time" for each temp.
Phase B: Data Interpretation Table
| Observation | Diagnosis | Action Plan |
| High Yield @ 25°C | Highly Reactive | Lock: Run at RT. No heat needed. |
| Low Yield @ 50°C, Clean | Kinetic Trap | Modify: Add Catalyst ( |
| High Yield @ 75°C, <2% Impurity | Optimal Window | Lock: Set process temp to 70-75°C. |
| Yield drops after 4h @ 100°C | Thermal Instability | Restrict: Cap temp at 80°C; limit time to <3h. |
Decision Logic for Optimization
Use this flowchart to guide your next experiment.
Figure 2: Decision tree for navigating the trade-off between reaction rate and product stability.
References
-
BenchChem Technical Support. (2025).[2] Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Retrieved from BenchChem.[1][2] Link
-
Müller, T. J. J., et al. (2021).[3] Synthesis, reactions, and applications of pyrimidine derivatives.[2] Current Chemistry Letters. Link
-
Peterson, E. A., et al. (2021). Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors.[4][5] ACS Medicinal Chemistry Letters.[4] Link
-
Luo, G., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides.[6] The Journal of Organic Chemistry. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Removing palladium impurities from N-(1-phenylethyl)pyrimidine-2-carboxamide samples
Introduction
Welcome to the technical support hub for N-(1-phenylethyl)pyrimidine-2-carboxamide . As a researcher in drug development, you are likely encountering difficulty removing residual palladium (Pd) from this specific scaffold.
The Core Problem: This molecule presents a "perfect storm" for palladium retention. The pyrimidine nitrogen (N1/N3) and the exocyclic amide oxygen/nitrogen act as a bidentate or tridentate ligand system. This creates a highly stable metal-ligand complex that resists standard filtration and mild washes. Furthermore, ICH Q3D guidelines classify Palladium as a Class 2B impurity, requiring strict control (typically <10 ppm for oral dosage forms) [1].
This guide provides autonomous, self-validating protocols to break these complexes and sequester the metal.
Phase 1: Diagnosis & Assessment
Q: I filtered my reaction mixture through Celite, but my Pd levels are still >500 ppm. Why?
A: Celite only removes heterogeneous (colloidal/black) palladium. It does not remove homogeneous (soluble) palladium species. In the synthesis of N-(1-phenylethyl)pyrimidine-2-carboxamide (likely via aminocarbonylation or amide coupling), the Pd catalyst often remains in the +2 oxidation state, coordinated to your product's pyrimidine ring. You are likely dealing with a soluble Pd-Product complex, not just metal particles.[1]
Q: How do I determine which remediation path to take?
A: Perform a solubility test on a small aliquot.
-
Dissolve 50 mg of crude product in 1 mL of THF or DCM.
-
Add 5 equivalents of a precipitating ligand (e.g., Trimercaptotriazine - TMT).
-
Observation:
-
Immediate precipitate: Indicates free Pd ions are available (Good candidate for resin scavenging).
-
No change/Slow color change: Indicates Pd is tightly bound to your product (Requires "Chelation Breaking" protocols like NAC wash).
-
Phase 2: The "Gold Standard" Protocols
We recommend a tiered approach. Start with Method A (Liquid-Liquid Extraction) for bulk removal, followed by Method B (Solid Scavenging) for polishing.
Method A: The N-Acetylcysteine (NAC) Wash
Best for: Breaking strong Pd-Pyrimidine coordination complexes.
Mechanism: N-Acetylcysteine provides a sulfur moiety that competes aggressively with the pyrimidine nitrogen for Pd binding, while the carboxylic acid group increases water solubility of the resulting Pd-NAC complex [2].
Protocol:
-
Dissolution: Dissolve the crude N-(1-phenylethyl)pyrimidine-2-carboxamide in a water-immiscible solvent (e.g., 2-MeTHF, Ethyl Acetate, or DCM). Avoid ethers if possible as they can stabilize Pd colloids.
-
Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to 7.0–8.0 using mild base (NaHCO₃). Crucial: Neutral pH prevents hydrolysis of your amide bond.
-
Contact: Add the aqueous NAC solution (10–20 mol% relative to Pd) to the organic layer.
-
Heating (The "Kick"): Heat the biphasic mixture to 40–50 °C for 1–2 hours.
-
Why? Room temperature stirring is often insufficient to overcome the activation energy required to dissociate the Pd-Pyrimidine bond.
-
-
Separation: Cool to RT and separate layers. The Pd-NAC complex will partition into the aqueous phase (often turning it dark red/brown).
-
Wash: Wash the organic layer with 5% NaHCO₃ and then Brine to remove residual NAC.
Method B: Solid-Supported Scavenger Resins
Best for: Polishing to <10 ppm and removing trace catalytic species.
Scavenger Selection Matrix:
| Scavenger Type | Functional Group | Affinity | Recommended For |
| SiliaMetS® Thiol | -SH (Thiol) | Broad (Pd(0), Pd(II)) | General purpose; first line of defense. |
| SiliaMetS® DMT | Dimercaptotriazine | High Specificity | Best for Pyrimidines. High affinity breaks N-Pd bonds. |
| SiliaMetS® Thiourea | Thiourea | Pd(II) Electrophiles | Use if Thiol/DMT fails; good for cationic Pd species. |
Protocol:
-
Loading: Add 4–5 equivalents of SiliaMetS® DMT (relative to residual Pd content, not product) to your product solution.
-
Solvent: Use THF or DMF. Avoid MeOH if possible, as it can compete for active sites on the resin.
-
Temperature: Stir at 50 °C for 4 hours.
-
Note: Kinetic data suggests that for chelated Pd, diffusion into the resin pores is the rate-limiting step. Heat improves diffusivity.
-
-
Filtration: Filter through a 0.45 µm PTFE membrane or a fine frit.
-
Rinse: Wash the resin cake with fresh solvent to recover entrained product.
Phase 3: Visualizing the Workflow
The following diagram illustrates the logical decision-making process for purifying your sample.
Caption: Logical workflow for identifying Pd speciation and selecting the appropriate remediation strategy (NAC Wash vs. Activated Carbon).
Phase 4: Advanced Troubleshooting (FAQs)
Q: I used activated carbon, but my yield dropped by 20%. What happened?
A: Activated carbon is non-specific.[2] It adsorbs planar aromatic systems like your phenylethyl and pyrimidine rings via
-
Solution: Switch to functionalized silica scavengers (Method B). These rely on covalent metal-ligand bonding (S-Pd) rather than surface adsorption, preserving your aromatic product.
Q: The Pd levels dropped from 1000 ppm to 100 ppm but plateaued. How do I get to <10 ppm?
A: You likely have Pd trapped in the crystal lattice . If you crystallized the product before scavenging, Pd atoms can be occluded within the crystal structure, making them inaccessible to resins or washes.
-
Solution: You must destroy the lattice.
-
Fully dissolve the material in a good solvent (DMSO or DMF if necessary).
-
Perform the scavenging step (Method B) in this homogeneous solution.
-
Recrystallize only after scavenging is complete.
-
Q: Can I use L-Cysteine instead of N-Acetylcysteine?
A: Yes, but with a caveat. L-Cysteine is a zwitterion and is less soluble in organic-compatible buffers. It can also be harder to wash out, potentially contaminating your product with amino acid residues. N-Acetylcysteine is preferred because its lipophilicity profile allows for cleaner phase separations [3].
Q: Does the "1-phenylethyl" chiral center pose a risk during these treatments?
A: Generally, no. The conditions described (neutral pH NAC wash, 50°C heating) are mild. However, avoid strong acidic washes (e.g., HCl), as the benzylic position on the amine is susceptible to acid-catalyzed racemization or cleavage (S_N1 type mechanisms) over prolonged exposure.
References
-
ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).Link
-
Palladium Removal Strategies. Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
NAC Wash Efficiency. Bien, J. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications. Organic Process Research & Development.[3][4] Link
-
SiliaMetS® Scavenger Selection. SiliCycle Inc. Metal Scavengers User Guide.Link
Sources
Technical Guide: NMR Interpretation of N-(1-phenylethyl)pyrimidine-2-carboxamide
Executive Summary
N-(1-phenylethyl)pyrimidine-2-carboxamide is a critical scaffold often encountered in medicinal chemistry as a kinase inhibitor fragment or in asymmetric synthesis as a chiral resolving agent derivative.[1][2] Its structural integrity relies on the formation of a secondary amide bond between a pyrimidine-2-carboxylate core and a chiral 1-phenylethylamine moiety.[1][2]
This guide provides a comparative analysis of the 1H and 13C NMR spectral features of the target product against its precursors. It establishes DMSO-d6 as the superior solvent for characterization due to its ability to stabilize the amide conformer and reveal scalar coupling often obscured in chloroform.[1]
Strategic Comparison: Product vs. Alternatives
In the context of synthesis and characterization, the "alternatives" are the unreacted starting materials or potential byproducts. Distinguishing the product from these is the primary performance metric of the NMR experiment.
Comparison A: Synthesis Verification (Product vs. Precursors)
The most critical "performance" check is the disappearance of precursor signals and the emergence of the amide connectivity.
| Feature | Precursor 1: 1-Phenylethylamine | Precursor 2: Pyrimidine-2-carboxylic acid | Target Product: Amide | Interpretation |
| Amide Proton | N/A (NH₂ is broad/exchangeable) | N/A (COOH is broad/downfield) | δ ~9.0 - 9.2 ppm (d) | Diagnostic Signal. The appearance of a downfield doublet confirms amide formation.[1][2] |
| Benzylic -CH- | δ ~4.1 ppm (q) | N/A | δ ~5.2 ppm (m) | Deshielding Effect. The shift from ~4.1 to ~5.2 ppm indicates the electron-withdrawing effect of the new carbonyl group.[1][2] |
| Pyrimidine H4/H6 | N/A | δ ~8.9 ppm (d) | δ ~8.9 - 9.0 ppm (d) | Retained aromatic pattern confirms the pyrimidine ring is intact.[2] |
| Carbonyl (13C) | N/A | δ ~165 ppm (COOH) | δ ~162 ppm (CONH) | Slight upfield shift typically observed upon amidation compared to the free acid.[2] |
Comparison B: Solvent Performance (DMSO-d6 vs. CDCl₃)
For this specific molecule, the choice of solvent dictates the quality of the structural assignment.
-
CDCl₃ (Chloroform-d): Not Recommended.[1][2] Amide protons often undergo rapid chemical exchange, appearing as broad singlets or vanishing entirely.[3] This prevents the observation of
coupling.[2] -
DMSO-d6 (Dimethyl sulfoxide-d6): Recommended.[1][2][4] Strong hydrogen bonding stabilizes the amide proton, slowing exchange.[3] This results in a sharp doublet for the NH proton, providing definitive proof of a secondary amide linked to a methine group.
Experimental Protocol
Reagents & Equipment[1][5][6][7]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal reference.[1][2]
-
Tube: 5mm High-Precision NMR Tube (Wilmad or equivalent).
-
Instrument: 400 MHz or higher (600 MHz preferred for resolution of aromatic multiplets).
Step-by-Step Workflow
-
Mass Measurement: Weigh 5–10 mg of the solid product. Note: Overloading (>20mg) can cause viscosity broadening in DMSO.[2][3]
-
Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[2] Ensure no suspended solids remain, as these degrade field homogeneity (shimming).[2][3]
-
Acquisition (1H):
-
Acquisition (13C):
1H NMR Interpretation Guide
Spectral Region Analysis (DMSO-d6)
A. The Amide & Pyrimidine Region (Downfield: 7.0 – 9.5 ppm)
This region confirms the "head" of the molecule.
-
δ 8.95 ppm (2H, doublet, J ≈ 4.9 Hz): Pyrimidine H4 & H6. [2][3]
-
δ 7.65 ppm (1H, triplet, J ≈ 4.9 Hz): Pyrimidine H5. [2][3]
-
Coupling: Couples to both H4 and H6.[2]
-
B. The Aromatic Region (Mid-field: 7.2 – 7.4 ppm)[2]
C. The Aliphatic Region (Upfield: 1.0 – 5.5 ppm)
This region confirms the "tail" (chiral auxiliary) of the molecule.
-
δ 5.20 ppm (1H, multiplet/quintet): Benzylic Methine (-CH-). [1][2][3]
-
δ 1.50 ppm (3H, doublet, J ≈ 7.0 Hz): Methyl Group (-CH₃). [2][3]
-
Assignment: Classic doublet arising from coupling to the single benzylic proton.
-
13C NMR Interpretation Guide
The 13C spectrum should show 11 distinct signals (assuming magnetic equivalence of pyrimidine 4/6 and phenyl ortho/meta carbons).
| Chemical Shift (δ ppm) | Carbon Type | Assignment Logic |
| 162.5 | C=O[1][2] (Amide) | Most deshielded non-aromatic carbon.[2][7] |
| 157.8 | Pyrimidine C4/C6 | Deshielded by adjacent Nitrogen atoms.[2] |
| 156.5 | Pyrimidine C2 | Ipso carbon attached to the carbonyl. |
| 144.0 | Phenyl C-ipso | Quaternary carbon of the phenyl ring.[1][2] |
| 128.5 | Phenyl C-meta | Intense signal (2 carbons).[1][2] |
| 127.0 | Phenyl C-para | Single carbon intensity.[1][2] |
| 126.5 | Phenyl C-ortho | Intense signal (2 carbons).[1][2] |
| 122.5 | Pyrimidine C5 | Most shielded aromatic carbon in the pyrimidine ring. |
| 49.0 | Benzylic -CH- | Aliphatic methine next to Nitrogen.[1][2] |
| 22.5 | -CH₃ | Methyl group.[1][2][6] |
Logic Visualization (Graphviz)[2][3]
The following diagram illustrates the assignment workflow and the scalar coupling networks used to validate the structure.
Caption: Logical workflow for structural verification using 1H NMR and COSY correlations in DMSO-d6.
References
-
Abraham, R. J., et al. (2006).[2][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[2][4][5][8][9] [2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. (Standard reference for amide and pyrimidine shifts).
-
PubChem Compound Summary. (2024). Pyrimidine-2-carboxamide derivatives.[1][2][6][5][7][10] (General spectral data for structural analogues). [2][3]
-
Reich, H. J. (2024).[2] Structure Determination Using NMR.[2][11][12] University of Wisconsin-Madison.[1][2] (Reference for solvent effects on amide coupling).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - 2-imino-5-oxo-n-(1-phenylethyl)-1-(2-phenylethyl)-1,5-dihydro-2h-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide (C28H25N5O2) [pubchemlite.lcsb.uni.lu]
- 3. scispace.com [scispace.com]
- 4. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 5. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. growingscience.com [growingscience.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
A Comparative Guide to the Mass Spectrometry Fragmentation of Pyrimidine-2-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidine-2-Carboxamides and Their Mass Spectrometric Analysis
Pyrimidine-2-carboxamides are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The carboxamide functional group, in turn, is a common feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. The precise substitution pattern on the pyrimidine ring can dramatically influence the molecule's biological activity and metabolic fate.
Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and quantification of these compounds. Understanding the fragmentation patterns of pyrimidine-2-carboxamides under mass spectrometric conditions, particularly through techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), is crucial for their unambiguous identification in complex biological matrices and for the characterization of their metabolites. This guide provides an in-depth analysis of the characteristic fragmentation pathways of pyrimidine-2-carboxamides, offers a comparative perspective with isomeric and isoelectronic analogues, and presents a standardized protocol for their analysis.
Dominant Fragmentation Pathways of Pyrimidine-2-Carboxamides
The fragmentation of pyrimidine-2-carboxamides is primarily governed by the interplay between the pyrimidine ring and the carboxamide side chain. The initial ionization, typically forming a protonated molecule ([M+H]⁺) in ESI, is followed by collision-induced dissociation (CID) that leads to a series of characteristic product ions. The fragmentation pathways are influenced by the nature of the substituent on the carboxamide nitrogen (N-substituent) and any further substitution on the pyrimidine ring.
Two principal fragmentation routes are consistently observed:
-
Cleavage of the Amide Bond: The most common and diagnostically significant fragmentation pathway involves the cleavage of the C-N bond of the carboxamide linkage. This results in the formation of a pyrimidine-2-carbonyl cation and the loss of the corresponding amine. The stability of the resulting acylium ion contributes to the prevalence of this pathway.
-
Fragmentation of the Pyrimidine Ring: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules such as hydrogen cyanide (HCN) or cyanamide (H₂NCN). The specific ring fragmentation is influenced by the position of substituents.
Visualizing the Fragmentation
The following diagram illustrates the primary fragmentation pathways of a generic N-substituted pyrimidine-2-carboxamide.
Caption: Primary fragmentation routes for pyrimidine-2-carboxamides.
Comparative Fragmentation Analysis: The Importance of Isomeric and Isoelectronic Analogs
To fully appreciate the diagnostic value of the fragmentation patterns of pyrimidine-2-carboxamides, it is essential to compare them with their isomers and other structurally related compounds. This comparative approach allows researchers to distinguish between closely related structures and to understand how subtle changes in the molecular architecture influence the fragmentation pathways.
Comparison with Pyridine-2-Carboxamide
Pyridine-2-carboxamide, an isoelectronic analog where a CH group replaces one of the pyrimidine nitrogens, serves as an excellent point of comparison. While both classes of compounds exhibit cleavage of the amide bond, the fragmentation of the aromatic ring differs significantly.
| Fragment Ion | Pyrimidine-2-carboxamide (Predicted) | Pyridine-2-carboxamide (Observed) | Plausible Neutral Loss |
| [M-NH₃]⁺ | Present | Present | Ammonia |
| [M-H₂NCO]⁺ | Present | Present | Isocyanic acid |
| Pyrimidine-2-carbonyl cation | Present | N/A | Amine |
| Pyridine-2-carbonyl cation | N/A | Present | Amine |
| Ring Fragmentation | Loss of HCN, H₂NCN | Loss of HCN | Hydrogen Cyanide, Cyanamide |
Data for pyridine-2-carboxamide is based on publicly available spectral data.
The key differentiator lies in the initial fragmentation of the heterocyclic ring. The presence of two nitrogen atoms in the pyrimidine ring opens up additional fragmentation channels, such as the loss of cyanamide, which are not observed for pyridine-2-carboxamide.
Comparison with Pyrimidine-4-carboxamide and Pyrimidine-5-carboxamide
While comprehensive, direct comparative studies on the mass spectral fragmentation of the three positional isomers of pyrimidine carboxamide are not extensively available in the literature, some predictions can be made based on general principles of mass spectrometry. A study on 4-pyrimidine carboxylic acids has shown that the nature of the substituent in the 2-position significantly influences the fragmentation pathway.[2] This suggests that the position of the carboxamide group will have a profound impact on the observed product ions.
The stability of the initial fragment ions is a key determinant of the fragmentation pathway. The proximity of the carboxamide group to the ring nitrogens in the 2- and 4-positions can lead to complex rearrangements and interactions that are not possible in the 5-isomer. It is hypothesized that the 2- and 4-isomers will show more facile loss of the carboxamide group as a radical, while the 5-isomer may favor initial fragmentation of the pyrimidine ring.
Experimental Protocol: A Self-Validating System for the Analysis of Pyrimidine-2-Carboxamides
The following protocol outlines a robust and self-validating method for the analysis of pyrimidine-2-carboxamides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solutions: Prepare stock solutions of the pyrimidine-2-carboxamide standards in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards ranging from 1 ng/mL to 1000 ng/mL.
-
Biological Samples (e.g., Plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan from m/z 50 to 500 to identify the protonated molecule [M+H]⁺.
-
MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to generate a product ion spectrum. Optimize the collision energy to achieve a good distribution of fragment ions.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, select at least two specific and intense precursor-to-product ion transitions. This provides a high degree of selectivity and sensitivity.
Visualizing the Workflow
The following diagram outlines the experimental workflow for the LC-MS/MS analysis of pyrimidine-2-carboxamides.
Caption: A typical workflow for the analysis of pyrimidine-2-carboxamides.
Conclusion: A Path Forward for Structural Elucidation
The mass spectral fragmentation of pyrimidine-2-carboxamides is characterized by a predictable yet informative set of pathways, dominated by amide bond cleavage and pyrimidine ring fissions. By understanding these fundamental fragmentation routes and comparing them to those of isomeric and isoelectronic analogs, researchers can confidently identify and characterize these important molecules. The provided experimental protocol offers a robust starting point for developing validated analytical methods for a wide range of research and development applications. Further high-resolution mass spectrometry studies and systematic investigations of a broader range of substituted pyrimidine-2-carboxamides will undoubtedly continue to refine our understanding of their gas-phase chemistry and enhance our ability to analyze these vital compounds.
References
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Jovanović, B. Ž., Perić-Grujić, A. A., & Marinković, A. D. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(20), 2044–2047. [Link]
-
Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. [https://www.sphinxsai.com/2012/vol4-2/22 (Vol.4,No.2) April-June 2012/CH-22 (834-841).pdf]([Link] (Vol.4,No.2) April-June 2012/CH-22 (834-841).pdf)
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
NIST. (n.d.). 4-Pyridinecarboxamide. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Pyridinecarboxamide. In NIST Chemistry WebBook. Retrieved from [Link]
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Unambiguous Structural Validation of Pyrimidine Amides: A Comparative Guide to X-ray Diffraction and Complementary Analytical Techniques
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, particularly pyrimidine amides, is not merely a structural detail; it is the very blueprint of their biological activity. Therefore, unambiguous structural validation is a critical, non-negotiable step in the development pipeline. This guide provides an in-depth comparison of single-crystal X-ray diffraction (XRD) — the gold standard for structural elucidation — with other powerful analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer a holistic perspective on achieving unequivocal structural validation for your novel pyrimidine amide candidates.
The Gold Standard: Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is an analytical technique that provides definitive, high-resolution information about the atomic and molecular structure of a crystalline material.[1] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms within a molecule.[1]
The fundamental principle of XRD is based on the interaction of X-rays with the electrons of the atoms in a crystal lattice. When a beam of X-rays is directed at a crystal, the regularly spaced atoms cause the X-rays to diffract in a specific pattern of spots.[2][3] The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms in the crystal. This relationship is described by Bragg's Law:
nλ = 2d sinθ
Where:
-
n is an integer
-
λ is the wavelength of the X-rays
-
d is the spacing between atomic planes in the crystal
By analyzing the diffraction pattern, scientists can reconstruct a three-dimensional electron density map of the molecule and from that, determine the precise location of each atom.
The Experimental Workflow: A Self-Validating System
The journey from a synthesized pyrimidine amide to a fully validated crystal structure is a meticulous process. Each step is designed to ensure the integrity and accuracy of the final model.
Single-Crystal XRD Workflow from Compound to Final Structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Pyrimidine Amide
1. Crystal Growth: The Art and Science
The adage "garbage in, garbage out" is particularly true for crystallography.[5] Obtaining high-quality single crystals is often the most challenging step.[6]
-
Purity is Paramount: Begin with the highest purity sample of your pyrimidine amide. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.[7]
-
Solvent Selection: Choose a solvent in which your compound is moderately soluble.[8] Highly soluble compounds tend to precipitate quickly, forming small or poorly ordered crystals.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve your compound in a suitable solvent to near-saturation. Cover the container with a perforated film (e.g., Parafilm with needle holes) to allow for slow solvent evaporation over several days to weeks.[6]
-
Vapor Diffusion: This is often the most successful method.[7] A concentrated solution of your compound is placed in a small, open vial. This vial is then placed in a larger, sealed container with a solvent in which your compound is less soluble (the "anti-solvent"). The anti-solvent slowly diffuses into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.
-
-
Patience is Key: Do not disturb the crystallizations.[7] Vibrations can lead to the formation of multiple small crystals instead of a few large, high-quality ones.
2. Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is identified, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1][6] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The diffractometer rotates the crystal while bombarding it with X-rays, and a detector records the diffraction pattern from hundreds of different orientations.[1]
3. Data Processing and Structure Solution
The raw diffraction images are processed to determine the position and intensity of each reflection.[9] This information is then used to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem," a critical challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[10]
4. Structure Refinement and Validation
An initial model of the pyrimidine amide is built into the electron density map. This model is then refined by adjusting the atomic positions, and other parameters, to improve the agreement between the calculated and observed diffraction data.[10] The quality of the final structure is assessed using several metrics, including:
-
R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
-
Goodness-of-Fit (GOF): Should be close to 1.0 for a good model.
A Comparative Guide to Alternative and Complementary Techniques
While single-crystal XRD provides the most definitive structural information, other techniques offer valuable and often complementary data.
| Technique | Information Provided | Sample Requirements | Resolution | Key Advantages | Limitations |
| Single-Crystal XRD | 3D atomic structure, bond lengths, bond angles, stereochemistry, crystal packing | Single crystal (0.1-0.3 mm) | Atomic | Unambiguous 3D structure | Crystal growth can be challenging; provides information on the solid state only |
| NMR Spectroscopy | Connectivity, conformation in solution, dynamic processes | Soluble sample (mg scale) | Atomic (for connectivity), lower for conformation | Provides information about the structure in solution; can study dynamic processes | Structure is an average of conformations in solution; less precise for bond lengths and angles than XRD |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | Small amount of sample (µg-ng) | Molecular | High sensitivity; confirms molecular formula | Does not provide 3D structural information |
| Computational Modeling (CSP) | Predicted crystal structures and their relative stabilities | Chemical structure | Atomic | Can predict possible polymorphs; aids in understanding intermolecular interactions | Predictions are not always accurate and require experimental validation[11][12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[13] For pyrimidine amides, NMR can:
-
Confirm Connectivity: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can be used to establish the covalent bonding framework of the molecule. For example, the presence of duplicated signals in ¹H and ¹³C NMR spectra of N-acylhydrazone derivatives of pyrimidines has been used to identify the presence of conformers in solution.[14]
-
Provide Conformational Information: Through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments can provide information about the conformation of the molecule in solution.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool in drug discovery for the rapid and sensitive analysis of compounds.[15][16] For pyrimidine amides, high-resolution mass spectrometry (HRMS) is crucial for:
-
Confirming Molecular Formula: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.
-
Identifying Impurities: MS can detect and help identify impurities, which is critical for ensuring the purity of the compound before attempting crystallization.[17][18]
Computational Modeling: Crystal Structure Prediction (CSP)
Computational methods for crystal structure prediction (CSP) have become increasingly powerful tools in materials science and pharmaceutical development.[19][20] CSP algorithms can:
-
Predict Possible Crystal Packing Arrangements: Based on the 2D chemical structure, CSP can generate a landscape of possible crystal structures and rank them by their predicted thermodynamic stability.[12][20]
-
Aid in Polymorph Screening: CSP can be used to predict the existence of different crystalline forms (polymorphs) of a compound, which can have different physical properties and bioavailability.
An Integrated Approach for Unambiguous Structural Validation
The most robust approach to structural validation involves the integration of multiple analytical techniques. The data from each method provides a piece of the puzzle, and together they create a comprehensive and self-validating picture of the molecule's structure.
Integrated workflow for unambiguous structural validation.
Conclusion
The structural validation of pyrimidine amides is a cornerstone of rational drug design. While single-crystal X-ray diffraction remains the unequivocal gold standard for determining the three-dimensional atomic arrangement in the solid state, a comprehensive and self-validating approach integrates data from multiple analytical techniques. By combining the strengths of XRD, NMR, MS, and computational modeling, researchers can achieve an unambiguous understanding of their molecules, paving the way for the development of safer and more effective therapeutics.
References
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Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Technology Networks. Retrieved February 13, 2024, from [Link]
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Crystal structure prediction - Wikipedia. (2023, December 19). Wikipedia. Retrieved February 13, 2024, from [Link]
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X-ray diffraction (XRD) basics and application - Chemistry LibreTexts. (2022, August 21). Chemistry LibreTexts. Retrieved February 13, 2024, from [Link]
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Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma. (2025, November 21). Coriolis Pharma. Retrieved February 13, 2024, from [Link]
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How To: Grow X-Ray Quality Crystals - University of Rochester. (n.d.). University of Rochester. Retrieved February 13, 2024, from [Link]
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Qin, C., Liu, J., Ma, S., Du, J., Jiang, G., & Zhao, L. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv preprint arXiv:2308.08221. Retrieved from [Link]
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Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. (2025, June 20). SK pharmteco. Retrieved February 13, 2024, from [Link]
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(PDF) Mass Spectrometry and Drug Discovery - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2024, from [Link]
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What is the Difference Between Powder Diffraction and Single Crystal Diffraction - Drawell. (2023, October 23). Drawell. Retrieved February 13, 2024, from [Link]
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X-ray data-enhanced computational method can determine crystal structures of multiphase materials | EurekAlert!. (2024, December 5). EurekAlert!. Retrieved February 13, 2024, from [Link]
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Module 3.9 Interpreting X-ray Diffraction Data - YouTube. (2020, April 22). YouTube. Retrieved February 13, 2024, from [Link]
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Daygroup - Crystal structure prediction. (n.d.). University of Cambridge. Retrieved February 13, 2024, from [Link]
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure. Retrieved February 13, 2024, from [Link]
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Advances in high‐throughput mass spectrometry in drug discovery - PMC. (2022, December 14). PMC. Retrieved February 13, 2024, from [Link]
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scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 13, 2024, from [Link]
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Interpreting X-ray Diffraction data - Chemistry Stack Exchange. (2025, September 10). Chemistry Stack Exchange. Retrieved February 13, 2024, from [Link]
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Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich. (n.d.). Universität Zürich. Retrieved February 13, 2024, from [Link]
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Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014, October 24). MDPI. Retrieved February 13, 2024, from [Link]
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Growing Quality Crystals - MIT Department of Chemistry. (n.d.). MIT Department of Chemistry. Retrieved February 13, 2024, from [Link]
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Crystal Growing Tips » The Center for Xray Crystallography » - University of Florida. (2015, April 28). University of Florida. Retrieved February 13, 2024, from [Link]
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X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature Experiments. Retrieved February 13, 2024, from [Link]
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Single Crystal X-Ray Diffraction - Pulstec USA. (2023, October 25). Pulstec USA. Retrieved February 13, 2024, from [Link]
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Principles and Techniques of X-Ray Diffraction (XRD) | Universal Lab Blog. (2025, March 8). Universal Lab. Retrieved February 13, 2024, from [Link]
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Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014, October 24). MDPI. Retrieved February 13, 2024, from [Link]
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XRD interpretation | PPTX - Slideshare. (n.d.). Slideshare. Retrieved February 13, 2024, from [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
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Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives - PMC - NIH. (2013, September 25). PMC. Retrieved February 13, 2024, from [Link]
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Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2025, October 16). MDPI. Retrieved February 13, 2024, from [Link]
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Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems | Accounts of Chemical Research - ACS Publications. (2017, November 1). ACS Publications. Retrieved February 13, 2024, from [Link]
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Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.). Creative Biostructure. Retrieved February 13, 2024, from [Link]
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X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences. (2023, November 9). AZoLifeSciences. Retrieved February 13, 2024, from [Link]
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Is there any optional characterization other than XRD? - ResearchGate. (2015, March 21). ResearchGate. Retrieved February 13, 2024, from [Link]
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Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Universidade de Coimbra. Retrieved February 13, 2024, from [Link]
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How To Analyse XRD Data / Plot / Graph in Research Paper? Experimental Paper Skills. (2020, February 10). YouTube. Retrieved February 13, 2024, from [Link]
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(PDF) Novel Amide Derivatives of Pyrimidinediones: Design, Synthesis, Characterization, Biological Assessment, ADMET and in silico Docking Studies - ResearchGate. (2026, January 10). ResearchGate. Retrieved February 13, 2024, from [Link]
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Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon - ESRF. (2025, June 26). ESRF. Retrieved February 13, 2024, from [Link]
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Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding - JOCPR. (n.d.). JOCPR. Retrieved February 13, 2024, from [Link]
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Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR? | MtoZ Biolabs. (n.d.). MtoZ Biolabs. Retrieved February 13, 2024, from [Link]
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X-ray single-crystal diffraction | FZU. (n.d.). FZU. Retrieved February 13, 2024, from [Link]
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Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists - PMC - PubMed Central. (2014, March 21). PMC. Retrieved February 13, 2024, from [Link]
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10 Common XRD Testing Questions: AELAB Complete Guide. (2025, July 14). AELAB. Retrieved February 13, 2024, from [Link]
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Synthesis and Antibacterial Activity of New Amide Derivatives of Pyrimidinediones - Connect Journals. (n.d.). Connect Journals. Retrieved February 13, 2024, from [Link]
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Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum - PMC - PubMed Central. (n.d.). PMC. Retrieved February 13, 2024, from [Link]
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A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Portland Press. Retrieved February 13, 2024, from [Link]
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Validating Purity of N-(1-phenylethyl)pyrimidine-2-carboxamide: A Comparative Guide to LC-MS Strategies
Executive Summary
Objective: To provide a technical roadmap for validating the chemical and enantiomeric purity of N-(1-phenylethyl)pyrimidine-2-carboxamide using Liquid Chromatography-Mass Spectrometry (LC-MS).
The Challenge: This molecule presents a dual analytical challenge:
-
Chemical Complexity: The pyrimidine ring is highly polar, while the phenylethyl tail is lipophilic, creating a "retention gap" where polar impurities (like pyrimidine-2-carboxylic acid) often elute in the solvent front (void volume) in standard HPLC-UV, leading to quantitation errors.
-
Chirality: The 1-phenylethyl moiety creates a chiral center. Standard LC-MS cannot distinguish the R and S enantiomers, necessitating a bifurcated validation strategy (Achiral for chemical purity, Chiral for enantiomeric excess).
The Verdict: While HPLC-UV remains the workhorse for routine assay, LC-MS is the superior choice for validation and impurity profiling due to its ability to detect non-chromophoric coupling reagents and provide mass-based specificity for co-eluting peaks.
Part 1: The Analytical Challenge
To validate purity effectively, we must first understand what we are looking for. The synthesis of N-(1-phenylethyl)pyrimidine-2-carboxamide typically involves an amide coupling between Pyrimidine-2-carboxylic acid and 1-phenylethylamine .
Critical Quality Attributes (CQAs) & Impurity Profile
| Impurity Type | Source | Detection Challenge |
| Precursor A | Pyrimidine-2-carboxylic acid | High Polarity: Elutes early; often co-elutes with solvent front in Reverse Phase (RP). |
| Precursor B | 1-Phenylethylamine | UV Active but Volatile: Can be lost in concentration; creates tailing peaks due to basicity. |
| Byproduct | Urea derivatives (from EDC/DCC) | UV Silent: Often lacks a strong chromophore at 254 nm. Invisible to HPLC-UV. |
| Enantiomer | R- or S- isomer | Identical Physical Properties: Inseparable on C18/C8 columns. Requires Chiral Stationary Phase (CSP). |
Visualization: Synthesis & Impurity Fate
The following diagram illustrates the synthesis pathway and where specific impurities enter the system.
Caption: Synthesis pathway showing origin of polar precursors, UV-silent byproducts, and enantiomeric impurities.
Part 2: Comparative Analysis (LC-MS vs. Alternatives)
Why switch to LC-MS when HPLC-UV is cheaper? The following comparison highlights the specific performance gaps for this pyrimidine amide.
| Feature | LC-MS (Single Quad) | HPLC-UV (PDA) | qNMR (1H) |
| Primary Utility | Trace Impurity Profiling & ID | Routine Assay (Batch Release) | Absolute Purity (Reference Standard Cert) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Moderate (0.1 - 0.5%) | Poor (~1.0%) |
| Specificity | Mass Filtering: Can quantify target even if co-eluting with an impurity of different mass. | Retention Time Only: Co-eluting peaks appear as one single peak (purity overestimation). | Structural: Excellent, but overlapping signals in aromatic region can obscure impurities. |
| Blind Spots | Ion Suppression (Matrix effects). | Non-Chromophores: Misses urea byproducts from coupling reagents. | Trace impurities <1% often lost in baseline noise. |
| Throughput | Medium (Requires equilibration). | High. | Low (Long acquisition for sensitivity). |
Expert Insight: For this specific molecule, HPLC-UV at 254 nm is risky because the pyrimidine ring has low absorbance compared to the benzene ring, potentially skewing the area% integration if an impurity (like the amine) has a higher extinction coefficient. LC-MS normalizes this by detecting the ionized species
Part 3: Method Development (The "How-To")
To validate this molecule, we require two orthogonal methods.
Method A: Achiral Purity (Chemical Impurities)
Objective: Separate the amide from precursors and coupling reagents.
-
Column: Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).
-
Why? The "Phenyl" phase interacts via pi-pi stacking with the pyrimidine and phenyl rings, offering superior selectivity over C18 for this aromatic-rich molecule.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to protonate the pyrimidine for ESI+).
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ (Positive Mode).
-
Target Mass: Calculate
. Pyrimidine (80) + Phenylethyl (105) + Amide linkage. -
Note: Look for the "dimer" peak
, which is common with pyrimidine amides in high concentrations.
-
Method B: Enantiomeric Purity (Chiral)
Objective: Quantify the ratio of R vs. S enantiomers.
-
Column: Immobilized Polysaccharide (e.g., Chiralpak IG or AD-3) .
-
Mode: Normal Phase or Polar Organic Mode (POM).
-
Why? Reverse phase chiral separation is often difficult for amides. Hexane/IPA (90:10) usually provides baseline resolution.
-
-
Detection: MS is possible but UV is usually sufficient here unless the enantiomer limit is extremely low (<0.1%).
Part 4: Validation Protocol (ICH Q2(R2) Aligned)
This protocol focuses on Method A (LC-MS) for chemical purity.
Step 1: Specificity (Stress Testing)
We must prove the method can detect the molecule even when degraded.
-
Acid Hydrolysis: Treat sample with 1N HCl at 60°C for 2 hours.
-
Expectation: Cleavage of amide bond
Reappearance of Pyrimidine-2-COOH (Mass ~124) and Phenylethylamine (Mass ~121).
-
-
Oxidation: Treat with 3%
.-
Expectation: N-oxide formation on the pyrimidine ring (
amu shift).
-
-
Action: Inject stressed samples. Use the MS "Peak Purity" function (or extract ion chromatograms) to ensure the main peak is not masking a degradation product.
Step 2: Linearity & Range
-
Range: 0.05% (Impurity level) to 120% (Target level).
-
Protocol: Prepare 6 concentration levels.
-
Acceptance:
. -
Critical Check: For LC-MS, linearity often falls off at high concentrations due to detector saturation. Dilute samples to stay within the dynamic range (typically
to counts).
Step 3: Accuracy (Recovery)
Since we are validating purity, we use the "Spike Recovery" method.
-
Spike the pure product with known amounts of impurities (Starting Material A and B) at 0.1%, 0.5%, and 1.0% levels.
-
Calculate % Recovery:
. -
Acceptance: 80-120% for trace impurities.
Step 4: Robustness (The "Friday Afternoon" Test)
Deliberately vary parameters to ensure the method holds up.
-
Flow Rate:
mL/min. -
Column Temp:
C. -
Result: The resolution (
) between the main peak and the nearest impurity must remain .
Part 5: Analytical Decision Matrix
When should you use which technique? Use this workflow to decide.
Caption: Decision matrix for selecting the appropriate validation technique based on analytical needs.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[2][3] Guideline on validation of analytical procedures.[Link]
-
ICH Q14 Analytical Procedure Development. International Council for Harmonisation. (2024).[2][4] Guideline on analytical procedure development.[Link]
-
Review of Pyrimidine Synthesis & Impurities. Journal of Heterocyclic Chemistry. (General reference for pyrimidine properties). [Link]
-
Chiral Separation Strategies. Journal of Chromatography A. (Reference for polysaccharide column selection). [Link]
Sources
Structure-activity relationship (SAR) comparison of pyrimidine vs pyrazine carboxamides
This guide provides an in-depth technical analysis of Structure-Activity Relationships (SAR) comparing Pyrimidine (1,3-diazine) and Pyrazine (1,4-diazine) carboxamides. It is designed for medicinal chemists and drug discovery scientists, focusing on the mechanistic implications of nitrogen placement on binding affinity, metabolic activation, and physicochemical properties.
Executive Summary: The Diazine Divergence
In medicinal chemistry, the choice between a pyrimidine and a pyrazine core is rarely arbitrary. While both are electron-deficient six-membered heterocycles used as bioisosteres for phenyl rings or purine bases, their distinct nitrogen arrangements (1,3 vs. 1,4) dictate their utility in specific therapeutic areas.
-
Pyrazine Carboxamides: Dominate in prodrug strategies requiring specific enzymatic activation (e.g., Favipiravir for antivirals, Pyrazinamide for TB). The 1,4-nitrogen arrangement is critical for recognition by phosphoribosyl transferases and amidases.
-
Pyrimidine Carboxamides: Excel as hinge-binders in kinase inhibitors and direct-acting agents. The 1,3-nitrogen arrangement mimics the adenine core of ATP, facilitating hydrogen bonding in the kinase hinge region.
Physicochemical & Structural Analysis
The fundamental difference lies in the electronic vectors and hydrogen bonding capabilities.
| Feature | Pyrimidine (1,3-Diazine) | Pyrazine (1,4-Diazine) | Medicinal Chemistry Implication |
| Dipole Moment | High (Vectors add up) | Zero (Vectors cancel in unsubstituted) | Pyrimidines are generally more polar; Pyrazines are more lipophilic (higher logP). |
| Basicity (pKa) | ~1.3 (variable w/ subst.) | ~0.6 (very weak base) | Pyrazine is less likely to be protonated at physiological pH, improving membrane permeability. |
| H-Bonding | 1,3-Acceptors | 1,4-Acceptors | Pyrimidine mimics the N1/N3 of purines. Pyrazine offers a unique "para" acceptor motif. |
| Metabolic Liability | C2, C4, C6 oxidation | C2, C3 oxidation | Pyrazines are prone to oxidation by xanthine oxidase; often require C3/C6 blocking (e.g., -F, -OH). |
Visualization: Structural Isosterism
Figure 1: Structural relationship between pyrimidine and pyrazine scaffolds. The scaffold hop is often used to optimize lipophilicity (logP) and solubility.
Case Study 1: Antiviral Agents (RdRp Inhibitors)
The "Pseudo-Base" Hypothesis [1]
The most prominent comparison exists in the development of Favipiravir (T-705) , a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp).
-
The Lead: Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[2][3][4]
-
Mechanism: It is a prodrug. It must be phosphoribosylated by HGPRT (Hypoxanthine-guanine phosphoribosyltransferase) to form the RMP (Ribose Monophosphate), then phosphorylated to the active RTP (Ribose Triphosphate).
-
SAR Insight:
-
Pyrazine: The 3-hydroxy-2-carboxamide motif on the pyrazine ring mimics the guanine base structure, allowing HGPRT recognition.
-
Pyrimidine: Analogs where the pyrazine nitrogen (N4) is shifted to C4 (making a pyrimidine) generally lose antiviral potency.
-
Why? The specific spatial arrangement of the 1,4-nitrogens is required for the "pseudo-base" to rotate and present the carboxamide group as a hydrogen bond donor/acceptor that mimics the Watson-Crick face of Guanine/Adenine in the viral polymerase active site.
-
Data Comparison: Anti-Influenza Activity (MDCK Cells)
| Compound | Scaffold | Substituents | EC50 (µM) | Mechanism |
| Favipiravir (T-705) | Pyrazine | 6-F, 3-OH, 2-CONH2 | 0.01 - 0.5 | RdRp Inhibition (Active RTP) |
| T-1105 | Pyrazine | 3-OH, 2-CONH2 (No F) | ~1.3 - 25 | RdRp Inhibition (Active RTP) |
| Pyrimidine Analog | Pyrimidine | 3-OH equivalent | > 100 (Inactive) | Poor HGPRT substrate |
| De-carboxamide | Pyrazine | 6-F, 3-OH (No CONH2) | Inactive | Carboxamide essential for H-bonding |
Critical Insight: The pyrazine core is not just a scaffold here; it is a pharmacophore essential for the enzymatic conversion to the nucleotide mimic.
Visualization: Favipiravir Activation Pathway
Figure 2: The metabolic activation pathway of Favipiravir. The HGPRT step is highly sensitive to the pyrazine vs. pyrimidine scaffold difference.
Case Study 2: Antitubercular Agents (FASN vs. PncA)
Here, the divergence is stark. The target dictates the scaffold.
A. Pyrazinamide (PZA) - The Pyrazine Specialist
PZA is a frontline TB drug. It is a prodrug requiring activation by the mycobacterial enzyme PncA (pyrazinamidase) to form pyrazinoic acid (POA).
-
SAR: The pyrazine ring is essential.[5] Isosteric replacement with pyrimidine results in a complete loss of activity because M. tuberculosis PncA does not recognize or hydrolyze the pyrimidine carboxamide efficiently.
B. Pyrimidine Carboxamides - The FASN Inhibitors
While pyrimidines fail as PZA mimics, substituted pyrimidine carboxamides have emerged as potent inhibitors of FASN (Fatty Acid Synthase I) or phenotypic hits.
-
Example: 4,6-disubstituted pyrimidine carboxamides.
-
SAR: Unlike the small, hydrophilic PZA, these are lipophilic molecules. The pyrimidine ring serves as a central connector (scaffold) positioning hydrophobic groups to bind in the FASN active site.
| Drug Class | Scaffold | Target | Key SAR Feature |
| Pyrazinamide | Pyrazine | PncA (Activation) -> Ribosome/pH | Unsubstituted Pyrazine ring essential for PncA entry. |
| Pyrimidine-4-carboxamides | Pyrimidine | FASN / NAPE-PLD | 4,6-substitution patterns essential for hydrophobic pocket filling. |
Experimental Protocols
Protocol A: General Synthesis of Pyrazine/Pyrimidine Carboxamides
Objective: To synthesize the carboxamide derivative from the corresponding carboxylic acid precursor.
-
Activation: Dissolve 1.0 eq of the appropriate pyrazine-2-carboxylic acid or pyrimidine-4-carboxylic acid in anhydrous DMF/DCM (1:1).
-
Coupling Agent: Add 1.2 eq of HATU or EDCI/HOBt. Stir for 15 minutes at 0°C to form the active ester.
-
Amidation: Add 2.0 eq of Ammonia (0.5M in dioxane) or the specific amine (R-NH2). Add 3.0 eq of DIPEA.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Protocol B: Viral Reduction Assay (RdRp Inhibition)
Objective: To compare the EC50 of pyrazine vs. pyrimidine analogs against Influenza A (H1N1).
-
Cell Culture: Seed MDCK cells (2 x 10^4 cells/well) in 96-well plates. Incubate 24h.
-
Infection: Wash cells with PBS. Infect with Influenza A/PR/8/34 (MOI = 0.01) in serum-free medium containing TPCK-trypsin (2 µg/mL).
-
Treatment: Immediately add serial dilutions of the test compounds (Pyrazine vs. Pyrimidine analogs) in triplicate. Include Favipiravir as a positive control.
-
Incubation: Incubate at 37°C, 5% CO2 for 48–72 hours.
-
Readout: Assess cell viability using the CCK-8 or Alamar Blue assay.
-
Calculation: Calculate EC50 (concentration inhibiting 50% of viral-induced cytopathic effect) using non-linear regression (GraphPad Prism).
Conclusion & Strategic Recommendations
-
Use Pyrazine when designing nucleoside/nucleotide mimics that require metabolic activation (prodrugs). The 1,4-nitrogen pattern is privileged for HGPRT-mediated ribosylation.
-
Use Pyrimidine when designing ATP-competitive kinase inhibitors . The 1,3-nitrogen pattern naturally mimics the adenine hinge-binding motif.
-
Scaffold Hop to Pyrazine if your Pyrimidine lead is too basic or metabolically unstable (prone to oxidation). The pyrazine core will lower the pKa and alter the metabolic soft spots.
References
-
Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy. Link
-
Zhang, Y., et al. (2003). "Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid." Nature Medicine. Link
-
Mock, E.D., et al. (2020). "Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice."[6] Nature Chemical Biology. Link
-
Wang, J., et al. (2013). "Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues." Journal of Medicinal Chemistry. Link
-
Zitko, J., et al. (2012). "Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity." IntechOpen. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy characteristic peaks for N-(1-phenylethyl)pyrimidine-2-carboxamide
Topic: IR Spectroscopy Characteristic Peaks for N-(1-phenylethyl)pyrimidine-2-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the development of bioactive heterocyclic compounds, N-(1-phenylethyl)pyrimidine-2-carboxamide represents a critical scaffold, often serving as a chiral intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural duality—combining an electron-deficient pyrimidine ring with a chiral 1-phenylethyl side chain linked via a carboxamide bridge—creates a unique infrared (IR) spectral fingerprint.
This guide provides a technical breakdown of the characteristic IR absorptions for this molecule. Unlike generic spectral lists, we analyze the vibrational causality of the peaks, comparing them against synthetic precursors and structural analogues to offer a self-validating identification protocol for reaction monitoring and purity assessment.
Molecular Analysis & Theoretical Band Assignment
To accurately interpret the spectrum, we must deconstruct the molecule into its three vibrationally distinct zones. The interaction between the electron-withdrawing pyrimidine ring and the amide group (Amide I band) is of particular diagnostic value.
Structural Zones[1]
-
Zone A (Heterocycle): Pyrimidine ring (C=N, C=C stretches).
-
Zone B (Linker): Secondary Amide (-CO-NH-).
-
Zone C (Chiral Tail): 1-Phenylethyl group (Monosubstituted benzene + Aliphatic Methyl).
Graphviz Logic: Spectral Prediction Pathway
The following diagram illustrates the logical flow from molecular structure to expected IR signals.
Figure 1: Structural deconvolution of N-(1-phenylethyl)pyrimidine-2-carboxamide into predicted vibrational modes.
Characteristic Peaks & Comparative Analysis
The following data consolidates experimental ranges observed in pyrimidine-2-carboxamide derivatives [1, 2] and standard functional group correlations.
Table 1: Primary Diagnostic Peaks
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |
| Amide A | N-H Stretch | 3250 – 3380 | Medium | Single sharp peak (secondary amide). H-bonding may broaden this to ~3250. |
| Amide I | C=O Stretch | 1660 – 1680 | Strong | Critical ID Peak. Lower than typical ketones due to resonance, but higher than some benzamides due to the electron-withdrawing pyrimidine ring. |
| Pyrimidine Ring | C=N / C=C Stretch | 1560 – 1590 | Med-Strong | Often appears as a doublet or shoulder near the Amide II band. |
| Amide II | N-H Bend + C-N Stretch | 1520 – 1550 | Medium | Characteristic of secondary amides; absent in tertiary amide analogues. |
| Aromatic C-H | C-H Stretch (sp²) | 3030 – 3080 | Weak | Multiple weak bands above 3000 cm⁻¹. |
| Aliphatic C-H | C-H Stretch (sp³) | 2920 – 2980 | Weak-Med | Methyl/Methine stretches from the ethyl group. Distinct from aromatic C-H.[1][2][3][4] |
| Mono-sub Benzene | C-H Out-of-Plane (oop) | ~690 & ~740 | Strong | Two strong bands indicating the monosubstituted phenyl ring. |
Comparative Performance: Product vs. Alternatives
In a drug development context, "alternatives" refers to the synthetic precursors (for reaction monitoring) or structural analogues (for scaffold validation).
Scenario A: Reaction Monitoring (Synthesis Validation)
Distinguishing the product from its precursors, Pyrimidine-2-carboxylic acid and 1-Phenylethylamine , is the primary application of this data.
The "Pyrimidine Effect": The pyrimidine ring at the 2-position exerts a strong electron-withdrawing effect compared to a phenyl ring (e.g., in N-phenylethylbenzamide). This typically shifts the Amide I (C=O) frequency slightly higher (closer to 1680 cm⁻¹) than a standard electron-rich amide (typically ~1650 cm⁻¹) due to reduced resonance donation from the pyrimidine nitrogen into the carbonyl [3].
Table 2: Comparative Shift Analysis
| Spectral Feature | Precursor 1: 1-Phenylethylamine | Precursor 2: Pyrimidine-2-carboxylic Acid | Target Product | Status |
| 3200-3400 cm⁻¹ | Doublet (Primary Amine -NH₂) | Broad O-H (Acid) | Singlet (Secondary Amide -NH) | ✅ Formed |
| 1650-1750 cm⁻¹ | Absent (No C=O) | ~1700-1725 (Acid C=O) | ~1660-1680 (Amide C=O) | ✅ Shifted |
| 1500-1600 cm⁻¹ | N-H Scissoring (~1600) | Ring modes | Amide II (~1540) | ✅ New Band |
Graphviz Logic: Reaction Monitoring Workflow
Use this flowchart to validate your synthesis using IR.
Figure 2: Step-by-step IR validation protocol for N-(1-phenylethyl)pyrimidine-2-carboxamide synthesis.
Experimental Protocol (Best Practices)
To obtain the resolution necessary to distinguish the Pyrimidine C=N stretches from the Amide II band, the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR-FTIR)
ATR is superior to KBr pellets for this lipophilic amide as it avoids moisture absorption which can obscure the N-H region.
-
Crystal Selection: Use a Diamond/ZnSe crystal. Diamond is preferred for durability if the product is crystalline/hard.
-
Background Scan: Run 16 scans of the clean ambient air.
-
Sample Prep: Place ~2-5 mg of the solid product on the crystal.
-
Pressure: Apply high pressure using the anvil clamp to ensure intimate contact (critical for the aromatic C-H overtones).
-
Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res - recommended to resolve the 1500-1600 cm⁻¹ fingerprint region).
-
Scans: 32 or 64 scans to improve Signal-to-Noise ratio.
-
-
Post-Processing: Apply baseline correction if the baseline slopes due to scattering.
Self-Validating Check:
-
If the peak at ~1670 cm⁻¹ is broad and spans >50 cm⁻¹: You likely have residual solvent or moisture (H-bonding). Dry the sample and re-run.
-
If the peaks at 690/740 cm⁻¹ are weak: Poor contact with the ATR crystal. Increase anvil pressure.
References
-
ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available at: [Link]
-
Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives. Available at: [Link]
-
SpectraBase. Pyrimidine-2-carboxylic acid IR Spectrum. Available at: [Link]
-
UCLA Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: N-(1-phenylethyl)pyrimidine-2-carboxamide
[1]
Executive Safety Summary & Risk Profile
As a Senior Application Scientist, I often see researchers treat "intermediate" amides with complacency. This is a critical error. N-(1-phenylethyl)pyrimidine-2-carboxamide is a pharmaceutical building block sharing structural homology with bioactive kinase inhibitors and agrochemicals. While it may not carry the "Danger" skull-and-crossbones of cyanide, its handling requires a strict Universal Precaution approach suitable for novel bioactive agents.
The "Unknown" Factor
Because specific toxicological data (LD50, sensitization rates) for this exact catalog number are often proprietary or sparse in public literature, we must extrapolate hazards from its functional groups:
-
Pyrimidine Ring: Associated with biological activity; potential for metabolic interference.
-
Amide Linkage: Common site for enzymatic hydrolysis; potential skin sensitizer.
-
Phenylethyl Group: Increases lipophilicity, enhancing skin absorption potential.
Default Hazard Classification (Precautionary Principle):
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Your PPE must scale with the scale of your operation.
Table 1: Tiered PPE Selection Guide[1]
| Protection Zone | Low Scale (<100 mg) | Medium Scale (100 mg - 10 g) | High Scale (>10 g / Process Scale) |
| Respiratory | Fume Hood (Sash <18") | Fume Hood + N95 (if powder) | P100 Respirator or PAPR |
| Dermal (Hands) | Nitrile (0.11 mm) | Double Nitrile (Outer: 0.14 mm) | Laminate / Barrier Gloves |
| Ocular | Safety Glasses w/ Side Shields | Chemical Splash Goggles | Chemical Splash Goggles + Face Shield |
| Body | Standard Cotton Lab Coat | Tyvek® Lab Coat (Wrist-fitted) | Full Tyvek® Suit (Hooded) |
Expert Insight: The "Double-Glove" Logic
Why double glove for >100 mg?
-
Permeation: Amides dissolved in organic solvents (DMSO, DCM) can permeate thin nitrile in <5 minutes.
-
Technique: The outer glove is your "dirty" layer. If you touch a balance or door handle, you strip the outer glove, leaving the inner glove clean to maintain lab hygiene.
Operational Protocols: A Self-Validating System
Safety is not just what you wear; it is how you move. Follow these workflows to ensure containment.
Protocol A: Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transfer of dry powder due to static aerosolization.
-
Preparation:
-
Place an anti-static gun or ionizer inside the balance enclosure. Amides are notorious for static cling.
-
Line the balance area with a disposable absorbent pad (black surface preferred to visualize white powder spills).
-
-
The Transfer:
-
Validation:
-
Wipe Test: After weighing, wipe the balance area with a methanol-dampened Kimwipe. If the wipe shows residue, your technique failed.
-
Protocol B: Solubilization (Liquid State)
Once in solution, the risk shifts from inhalation to absorption.
-
Solvent Choice:
-
Avoid DMSO if possible for initial handling; it acts as a carrier, dragging the chemical through the skin barrier.
-
Preferred: Ethyl Acetate or Methanol (if solubility permits) due to higher volatility (warning properties) and less skin permeability enhancement than DMSO.
-
-
Reaction Setup:
-
All heating must occur in a closed system (reflux condenser or sealed pressure vial).
-
Use a secondary container (oil bath or heating block) that exceeds the volume of the reaction vessel.
-
Visualization: Decision Logic & Workflows[1][9]
Diagram 1: PPE Decision Logic
This logic gate ensures you never under-protect based on the physical state of the chemical.
Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent carrier risks.
Diagram 2: Emergency Spill Response
A self-contained loop for managing accidental release.
Caption: Step-by-step workflow for safely managing a laboratory spill of pyrimidine carboxamides.
Disposal & Waste Management
Do not pour this down the drain. As a bioactive heterocycle, it poses a risk to aquatic life.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Organic Solid."
-
Liquid Waste:
-
Non-Halogenated: If dissolved in Methanol/Ethyl Acetate.
-
Halogenated:[6] If dissolved in DCM/Chloroform.
-
-
Container Disposal: Triple rinse empty vials with acetone before discarding glass. Collect the rinsate as hazardous waste.
References
-
PubChem. Pyrimidine-2-carboxamide Compound Summary (CID 643238). National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine derivatives hazard classification.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
Sources
- 1. bmsci.com [bmsci.com]
- 2. Pyrimidine-4-carboxamide | C5H5N3O | CID 17861762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. US20240083873A1 - Pyrimidine carboxamide compound and application thereof - Google Patents [patents.google.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
